Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum
Description
The exact mass of the compound trans-Bis(methylammine)dichloroplatinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
38780-40-4 |
|---|---|
Molecular Formula |
C6H14Cl2N2Pt |
Molecular Weight |
380.18 g/mol |
IUPAC Name |
platinum(2+);trans-(1R,2R)-cyclohexane-1,2-diamine;dichloride |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2/t5-,6-;;;/m1.../s1 |
InChI Key |
PNNCIXRVXCLADM-SKSSAGQDSA-L |
Canonical SMILES |
C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] |
Other CAS No. |
61848-62-2 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(cis-DACH)PtCl2 1,2-diaminocyclohexane platinum(II) chloride 1,2-diaminocyclohexanedichloroplatinum(II) dichloro(1,2-diaminocyclohexane)platinum (II) dichloro(1,2-diaminocyclohexane)platinum(II) dichloro-1,2-diaminocyclohexane platinum complex dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer dichloro-1,2-diaminocyclohexaneplatinum(II) Pt 155 Pt(dach)Cl2 PtCl2(trans-dach) |
Origin of Product |
United States |
Foundational & Exploratory
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum chemical properties
An In-Depth Technical Guide to the Chemical Properties of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II)
Foreword for the Researcher
This document serves as a comprehensive technical guide on the chemical properties of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II), a compound more commonly known in clinical and research settings as Oxaliplatin. As a third-generation platinum-based antineoplastic agent, its unique structural and reactive characteristics set it apart from its predecessors, cisplatin and carboplatin, conferring a distinct spectrum of activity, particularly in colorectal cancer.[1][2] This guide is designed for professionals in drug development and scientific research, providing an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and the mechanistic basis of its cytotoxic action. The information herein is synthesized from peer-reviewed literature and authoritative chemical databases to ensure scientific integrity and practical relevance.
Core Chemical and Physical Properties
Oxaliplatin is an organoplatinum complex where the platinum atom is coordinated with a 1,2-diaminocyclohexane (DACH) ligand and a labile oxalate group.[3] Its chemical identity and fundamental physical properties are summarized below.
| Property | Value |
| IUPAC Name | platinum(II)[4] |
| Synonyms | Oxaliplatin, L-OHP, NSC 266046[5] |
| CAS Number | 61825-94-3[4] |
| Molecular Formula | C8H14N2O4Pt[4] |
| Molar Mass | 397.294 g·mol−1[4] |
| Appearance | White to off-white crystalline powder[6] |
Solubility Profile: The solubility of Oxaliplatin is a critical parameter for its formulation and administration. It is slightly soluble in water (approx. 6 mg/mL) and very slightly soluble in methanol.[3][7] It is practically insoluble in ethanol and acetone.[3][7] For research purposes, it can be dissolved in DMSO (up to 20-50 mg/mL); however, the use of DMSO for biological studies is discouraged as it can displace the ligand and lead to a loss of activity.[8][9][10] Aqueous solutions are typically prepared in 5% dextrose, as chloride ions destabilize the molecule.[11] The solubility in PBS (pH 7.2) is low, at approximately 0.01 mg/mL.[5]
Molecular Structure and Stereochemistry: The Basis of Unique Activity
The central platinum(II) atom in Oxaliplatin adopts a square planar geometry.[4] Unlike the ammine ligands of cisplatin and carboplatin, Oxaliplatin features a bidentate trans-1,2-diaminocyclohexane (DACH) carrier ligand.[4][12] This bulky, non-leaving DACH ligand is crucial to its mechanism of action and its ability to overcome resistance mechanisms that affect other platinum drugs.[13][14] The specific (1R,2R) stereoisomer of the DACH ligand has been shown to be the most effective against cancer cell lines.[13] The second bidentate ligand is an oxalate group, which acts as the leaving group during the drug's activation.[3]
Caption: Molecular structure of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (Oxaliplatin).
Reactivity, Stability, and Biotransformation
The stability of Oxaliplatin is highly dependent on its chemical environment. In physiological solutions, it undergoes non-enzymatic conversion to its active forms through the displacement of the labile oxalate ligand.[3]
Effect of Chloride Ions: Oxaliplatin is unstable in chloride-containing media, such as saline solutions.[11][15] The oxalate ligand is substituted by chloride ions, leading to the formation of reactive intermediates, including monochloro-, dichloro-, and diaquo-DACH platinum species.[3][16] While this degradation leads to the formation of the active cytotoxic forms of the drug, it makes 0.9% sodium chloride an unsuitable vehicle for administration.[11][15] For this reason, 5% dextrose is the standard diluent, in which Oxaliplatin remains stable for extended periods.[11][17] Studies have shown that even in chloride-containing solutions at 42°C, degradation is limited to less than 10% after 30 minutes.[11][17]
pH and Light Sensitivity: The compound is known to decompose in alkaline media and should not be mixed with alkaline drugs or solutions like 5-fluorouracil preparations containing trometamol.[6][18] It should also be protected from light.[8]
Biotransformation: In the body, Oxaliplatin undergoes extensive and rapid non-enzymatic biotransformation; intact drug is often undetectable in plasma ultrafiltrate shortly after infusion.[6][19] There is no evidence of cytochrome P450-mediated metabolism of the DACH ring.[6][16] The platinum atom readily reacts with sulfur-containing biological molecules such as glutathione, cysteine, and methionine, which can contribute to both its mechanism of action and potential deactivation.[20] The reaction rate with these sulfur compounds is significantly faster for Oxaliplatin than for cisplatin.[20]
Mechanism of Cytotoxic Action: DNA Adduct Formation
The primary mechanism of Oxaliplatin's anticancer effect is the inhibition of DNA synthesis and transcription, leading to cell death.[4][9] This process is initiated by the aquation of the parent molecule, followed by the formation of covalent cross-links with DNA.
-
Activation via Aquation: Upon entering a cell, where the chloride concentration is low, Oxaliplatin undergoes spontaneous aquation. The oxalate ligand is displaced by water molecules, forming highly reactive monoaquo and diaquo DACH platinum intermediates.[3][21]
-
DNA Adduct Formation: These reactive species then covalently bind to DNA, primarily at the N7 position of guanine and adenine bases.[1][21] This leads to the formation of both inter- and intra-strand DNA cross-links.[3][13] The most common adducts are intra-strand cross-links between two adjacent guanines (GG) or adjacent adenine-guanines (AG).[1][3]
-
Inhibition of Cellular Processes: The resulting platinum-DNA adducts distort the DNA double helix, creating kinks that block DNA replication and transcription machinery.[14][21] If this damage is too extensive for the cell's repair mechanisms to handle, it triggers apoptotic pathways, leading to programmed cell death.[21][22]
The Role of the DACH Ligand: The bulky DACH ligand is a key differentiator from cisplatin.[13][14] The DACH-Pt-DNA adducts are bulkier and more hydrophobic than those formed by cisplatin.[13][19] This structural difference is thought to make them less efficiently recognized and repaired by cellular machinery, particularly the mismatch repair (MMR) system.[1] This contributes to Oxaliplatin's activity in cisplatin-resistant cell lines where MMR is often a key factor in resistance.[1][13]
Caption: Simplified workflow of Oxaliplatin activation and DNA adduct formation leading to apoptosis.
Analytical Methodologies and Experimental Protocols
The quantification and characterization of Oxaliplatin are essential for pharmaceutical development, quality control, and pharmacokinetic studies. Various analytical techniques are employed for this purpose.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a robust method for quantifying Oxaliplatin and its degradation products.[11][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the direct quantification of the intact drug in complex biological matrices.[16]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for the determination of total platinum concentration, which is useful in pharmacokinetic studies, but does not distinguish between the parent drug and its metabolites.[16][24]
Experimental Protocol 1: Preparation of Oxaliplatin Stock Solution for In Vitro Assays
This protocol describes the preparation of a 1 mg/mL (approx. 2.5 mM) stock solution in 5% dextrose for use in cell culture experiments.
Rationale: Using a non-chloride, isotonic vehicle like 5% dextrose is critical to prevent premature degradation of the compound before its introduction into the experimental system.[11] Aqueous solutions should be prepared fresh, as their stability over time, especially after dilution in buffers like PBS, is limited.[5][10]
Materials:
-
Oxaliplatin powder (crystalline solid)
-
Sterile 5% Dextrose Injection, USP
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Sterile syringe and 0.22 µm filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of Oxaliplatin powder using a calibrated analytical balance. For example, weigh 10 mg of Oxaliplatin.
-
Reconstitution: Aseptically add the calculated volume of sterile 5% dextrose solution to the vial containing the Oxaliplatin powder. To make a 1 mg/mL solution with 10 mg of powder, add 10 mL of the dextrose solution.
-
Dissolution: Gently swirl the vial to dissolve the powder completely. Sonication can be used if necessary to aid dissolution.[9] The resulting solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step ensures the final solution is free of any microbial contamination.
-
Storage: Aqueous solutions are not recommended for long-term storage; they should be used on the day of preparation.[5][10] If short-term storage is unavoidable, protect the solution from light and store at 2-8°C for no more than 24 hours.[15] For longer-term storage, aliquots of stock solutions prepared in milliQ water can be stored at -80°C.[10]
Experimental Protocol 2: Quantification of Oxaliplatin by HPLC-UV
This protocol provides a general framework for the isocratic HPLC method for quantifying Oxaliplatin, adapted from validated methods in the literature.[23]
Rationale: This method allows for the separation of the intact Oxaliplatin peak from potential degradation products or other components in a formulation. The use of an isocratic mobile phase simplifies the procedure, making it rapid and reproducible.[23]
Instrumentation & Conditions:
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile. A common composition is a high-aqueous phase (e.g., 97:3 v/v water:methanol) to ensure sufficient retention of the water-soluble compound.[23]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.[23]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the stock solution (from Protocol 1) with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.5–15.0 µg/mL).[23]
-
System Equilibration: Equilibrate the HPLC system by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve Construction: Inject each calibration standard in triplicate. Record the peak area for the Oxaliplatin peak. Plot a calibration curve of peak area versus concentration and determine the linearity (r² > 0.999).[23]
-
Sample Analysis: Prepare the unknown sample by diluting it with the mobile phase to fall within the linear range of the calibration curve. Inject the sample.
-
Quantification: Determine the peak area of Oxaliplatin in the sample chromatogram. Calculate the concentration of Oxaliplatin in the sample using the linear regression equation from the calibration curve.
Safety, Handling, and Disposal
Oxaliplatin is a potent cytotoxic and hazardous agent that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves (chemotherapy-rated), and safety goggles.[25][26]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of the powder.[25] Avoid all personal contact.[25]
-
Spill Management: In case of a spill, follow established institutional procedures for cleaning up cytotoxic agents. This typically involves using a chemotherapy spill kit.[25]
-
Disposal: Dispose of all waste (unused drug, contaminated vials, PPE) as hazardous chemical or cytotoxic waste in accordance with local, state, and federal regulations.
Conclusion
The chemical properties of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) are intrinsically linked to its potent anticancer activity. Its unique structure, particularly the bulky DACH ligand, governs its stability, reactivity with DNA, and its ability to circumvent some of the resistance mechanisms that affect earlier platinum-based drugs. A thorough understanding of its solubility, stability in various media, and mechanism of action is paramount for its effective and safe application in both research and clinical settings.
References
-
Wikipedia. Oxaliplatin. [Link]
-
Kelland, L. (2007). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. European Journal of Cancer, 43(5), 830-836. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Oxaliplatin? [Link]
-
U.S. Food and Drug Administration. (2004). ELOXATIN™ (oxaliplatin for injection) Prescribing Information. [Link]
-
Culy, C. R., & Clemett, D. (2002). Oxaliplatin: a review of its pharmacology and therapeutic use in colorectal cancer. Drugs & Aging, 19(7), 537-558. [Link]
-
Chaney, S. G., et al. (2004). Protein Interactions with Platinum-DNA Adducts: From Structure to Function. Journal of Inorganic Biochemistry, 98(9), 1573-1582. [Link]
-
Alcindor, T., & Beauger, N. (2011). Oxaliplatin: a review in the era of molecularly targeted therapy. Current Oncology, 18(1), 18-25. [Link]
-
Pfizer. (n.d.). OXALIPLATIN Concentrate for solution for infusion. [Link]
-
Britannica. (2026). Oxaliplatin. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxaliplatin. PubChem Compound Summary for CID 9887054. [Link]
-
Natile, G., & Coluccia, M. (2015). Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position. Molecules, 20(8), 13647-13663. [Link]
-
El-Kalyoubi, S. A., et al. (2021). Enhanced fluorescent detection of oxaliplatin via BSA@copper nanoclusters: a targeted approach for cancer drug monitoring. Analytical Methods, 13(33), 3765-3773. [Link]
-
de Oliveira, P. M., et al. (2014). Development and Validation of a Simple and Selective Analytical HPLC Method for the Quantification of Oxaliplatin. Journal of Analytical Methods in Chemistry, 2014, 824363. [Link]
-
van de Vaart, P. J., et al. (2015). Stability of oxaliplatin in chloride-containing carrier solutions used in hyperthermic intraperitoneal chemotherapy. European Journal of Surgical Oncology, 41(2), 275-280. [Link]
-
ResearchGate. (2023). What is the most suitable solvent for dissolving Oxaliplatin to be used in vitro, and long-term storage guidelines? [Link]
-
Kharat, A. N., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. [Link]
-
van de Vaart, P., et al. (2014). Stability of oxaliplatin in chloride-containing carrier solutions used in hyperthermic intraperitoneal chemotherapy. Utrecht University Research Portal. [Link]
-
Jerremalm, E., et al. (2006). Oxaliplatin degradation in the presence of important biological sulphur-containing compounds and plasma ultrafiltrate. European Journal of Pharmaceutical Sciences, 28(4), 278-283. [Link]
-
Hrichi, H., Kouki, N., & Tar, H. (2022). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. Current Pharmaceutical Analysis, 18(5), 455-490. [Link]
-
Western Kentucky University. (n.d.). Oxaliplatin and Oxaliplatin Derivatives: Synthesis, Characterization, and Reactivity with Biologically Relevant Ligands. TopSCHOLAR. [Link]
-
National Center for Biotechnology Information. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. PubChem Compound Summary for CID 9821202. [Link]
-
Kramer, I., & Jägle, M. (2014). Physicochemical stability of Oxaliplatin Accord 5 mg/mL in punctured original vials and after dilution with 5% glucose solution in polyethylene bottles and polyolefine bags. GaBI Journal, 3(3), 126-132. [Link]
-
Ho, J., et al. (2024). Quantification of Intact Oxaliplatin in Human Plasma by Ultra-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. SSRN. [Link]
-
Li, H., et al. (2021). Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats. Molecules, 27(1), 183. [Link]
-
National Center for Biotechnology Information. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum (II). PubChem Compound Summary for CID 44387905. [Link]
- Google Patents. (n.d.).
-
Galanski, M., et al. (2003). Synthesis, Cytotoxicity, and Structure-Activity Relationships of New Oxaliplatin Derivatives. Inorganica Chimica Acta, 356, 268-274. [Link]
Sources
- 1. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. adipogen.com [adipogen.com]
- 9. Oxaliplatin | L-OHP | DNA alkylating agent | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Oxaliplatin | Description, Discovery, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 15. Physicochemical stability of Oxaliplatin Accord 5 mg/mL in punctured original vials and after dilution with 5% glucose solution in polyethylene bottles and polyolefine bags - GaBIJ [gabi-journal.net]
- 16. Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. Oxaliplatin | 63121-00-6 [chemicalbook.com]
- 19. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Oxaliplatin degradation in the presence of important biological sulphur-containing compounds and plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. papers.ssrn.com [papers.ssrn.com]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. colonialmetals.com [colonialmetals.com]
An In-depth Technical Guide to the Structural Analysis of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II)
This guide provides a comprehensive technical overview of the structural analysis of dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II), a pivotal intermediate in the synthesis of the renowned anticancer agent, Oxaliplatin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical methodologies and theoretical underpinnings essential for the thorough characterization of this platinum complex. We will explore its synthesis, detailed structural elucidation through advanced analytical techniques, and its chemical stability, offering field-proven insights into experimental choices and data interpretation.
Introduction: The Significance of a Precursor
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II), often abbreviated as (DACH)PtCl₂, is a square planar platinum(II) complex. Its significance in medicinal chemistry is intrinsically linked to its role as a direct precursor to Oxaliplatin, a third-generation platinum-based drug effective in the treatment of colorectal cancer.[1] The stereochemistry of the trans-(1R,2R)-diaminocyclohexane (DACH) ligand is a crucial determinant of the final drug's therapeutic efficacy.[2] A precise and comprehensive structural analysis of (DACH)PtCl₂ is therefore not merely an academic exercise but a critical quality control parameter in the pharmaceutical manufacturing process, ensuring the stereochemical integrity and purity of the active pharmaceutical ingredient (API).
Synthesis and Physicochemical Properties
The synthesis of dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinite (K₂PtCl₄) with the chiral ligand (1R,2R)-1,2-cyclohexanediamine.[3][4] This reaction proceeds via the displacement of two chloride ligands from the tetrachloroplatinate(II) anion by the bidentate diamine ligand.
Synthetic Workflow
The general synthetic procedure is outlined below. This protocol is designed to be self-validating by including in-process controls and characterization steps.
Caption: Synthetic workflow for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II).
Physicochemical Data
A summary of the key physicochemical properties of the compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄Cl₂N₂Pt | [5] |
| Molecular Weight | 380.18 g/mol | [5] |
| Appearance | Yellow solid | [3] |
| Melting Point | >280 °C | [6] |
| Solubility | Soluble in DMF; sparingly soluble in water | [3][7] |
Structural Elucidation: A Multi-Technique Approach
A definitive structural analysis of dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) necessitates a combination of analytical techniques. This section provides a detailed exploration of the most critical methods: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, confirming the square planar geometry around the platinum center and the stereochemistry of the DACH ligand.
-
Crystal Growth: Suitable single crystals can be obtained by slow evaporation of a dimethylformamide (DMF) solution of the complex, or by slow diffusion of a non-solvent like diethyl ether into a saturated DMF solution.[8]
-
Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (typically 100-293 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The crystal structure confirms the square-planar coordination geometry of the platinum(II) ion, with the two nitrogen atoms of the DACH ligand and two chloride ions occupying the four coordination sites. The (1R,2R) configuration of the chiral centers in the DACH ligand is also unequivocally established.[9][10] It is noteworthy that there have been discussions in the literature regarding the correct space group assignment for the related drug, Oxaliplatin, highlighting the importance of careful crystallographic analysis to avoid misinterpretation due to pseudo-symmetry.[9][10]
| Crystallographic Parameter | Typical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | ~9-10 |
| b (Å) | ~8-9 |
| c (Å) | ~10-11 |
| β (°) | ~100-110 |
| Z | 2 |
| Pt-N bond lengths (Å) | ~2.0-2.1 |
| Pt-Cl bond lengths (Å) | ~2.3 |
Note: The values presented are illustrative and can vary based on the specific crystal packing and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the complex in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly informative.
-
Sample Preparation: Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇, in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts and coupling patterns of the protons on the DACH ligand provide information about its conformation.
-
¹³C NMR: Acquire a ¹³C{¹H} NMR spectrum to identify the carbon skeleton of the DACH ligand.
-
¹⁹⁵Pt NMR: Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. The chemical shift is highly sensitive to the coordination environment of the platinum atom.
-
2D NMR: Techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to assign the proton and carbon signals unambiguously.[11][12]
-
¹H NMR: The spectrum will show characteristic signals for the protons of the cyclohexanediamine ligand. The protons attached to the carbons bearing the amino groups (CH-N) will typically appear as multiplets. The chemical shifts of the N-H protons can vary depending on the solvent and concentration.[13]
-
¹³C NMR: The spectrum will display distinct signals for the different carbon atoms in the DACH ligand.
-
¹⁹⁵Pt NMR: The ¹⁹⁵Pt chemical shift for dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) is expected in a region characteristic for Pt(II) complexes with a PtN₂Cl₂ coordination sphere.[11]
Caption: Simplified degradation and activation pathway of Oxaliplatin, highlighting the role of the title compound.
Conclusion
The structural analysis of dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) is a multifaceted process that relies on the synergistic application of several advanced analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy offers crucial insights into its solution-state conformation and purity. Vibrational spectroscopy serves as a valuable complementary tool for confirming the coordination environment of the platinum center. A thorough understanding of these analytical methodologies, coupled with an awareness of the compound's chemical stability, is paramount for researchers and professionals involved in the development and quality control of platinum-based anticancer drugs.
References
-
The Degradation Pathways in Chloride Medium of the Third Generation Anticancer Drug Oxaliplatin. (2008). The Journal of Physical Chemistry B, 112(34), 10765–10768. [Link]
-
Johnstone, T. C., et al. (2013). The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry. Inorganica Chimica Acta, 406, 279-284. [Link]
-
Vibrational Spectroscopic Investigation into the Binding of Platinum Complexes with DNA. (n.d.). ResearchGate. [Link]
-
The Degradation Pathways in Chloride Medium of the Third Generation Anticancer Drug Oxaliplatin. (2008). ACS Publications. [Link]
-
Molecular diagram from the crystal structure of oxaliplatin published... (n.d.). ResearchGate. [Link]
-
The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry. (2025). ResearchGate. [Link]
-
The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry. (2013). PMC - NIH. [Link]
-
Oxaliplatin. (n.d.). Wikipedia. [Link]
-
Vibrational Signatures of the Naked Aqua Complexes from Platinum(II) Anticancer Drugs. (2013). ACS Publications. [Link]
-
The first X-ray crystal structures of the platinum(II)-in and -out complexes with dioxocyclams. (1988). R Discovery. [Link]
-
The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin. (2008). PubMed. [Link]
-
Clinical Pharmacokinetics of Oxaliplatin: A Critical Review. (2000). AACR Journals. [Link]
-
Synthesis and characterization of [(1R,2R)-trans-diaminocyclohexane]- platinum(II) coordinated to sulfur and selenium amino acids. (n.d.). University of Vienna. [Link]
-
Novel platinum-based anticancer drug: a complete vibrational study. (2018). PubMed. [Link]
-
Comprehensive Vibrational Spectroscopic Investigation of trans,trans,trans-[Pt(N3)2(OH)2(py)2], a Pt(IV) Diazido Anticancer Prodrug Candidate. (2016). PMC. [Link]
-
Platinum-based metal complexes as chloride transporters that trigger apoptosis. (2024). Chemical Science (RSC Publishing). [Link]
-
Structure of Platinum-DNA Complexes. (2023). Chemistry LibreTexts. [Link]
-
Conformational and vibrational study of platinum(II) anticancer drugs: cis-diamminedichloroplatinum (II) as a case study. (2007). The Journal of Chemical Physics. [Link]
-
Synthesis and structure of two novel trans-platinum complexes. (n.d.). PMC. [Link]
-
Oxaliplatin. (n.d.). PubChem. [Link]
-
Reaction scheme of oxaliplatin degradation in chloride containing... (n.d.). ResearchGate. [Link]
-
A Crystallographic Study of Platinum(II) Complexes. (1996). Lunds universitet. [Link]
-
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. (n.d.). PubChem. [Link]
-
Oxaliplatin. (n.d.). PubChem - NIH. [Link]
-
Synthesis of Dichloro (1,2-diaminocyclohexane)platinum (II). (n.d.). PrepChem.com. [Link]
-
¹H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... (n.d.). ResearchGate. [Link]
-
Chiral platinum and palladium complexes containing functionalized C2-symmetric bisaminoaryl 'Pincer' ligands. (n.d.). DSpace. [Link]
-
Synthesis and Characterization of [(1R,2R)‐trans‐Diaminocyclohexane]platinum(II) Coordinated to Sulfur and Selenium Amino Acids. (2025). ResearchGate. [Link]
-
Dichloro(1,2-diaminocyclohexane)platinum (II). (n.d.). PubChem. [Link]
- Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes. (n.d.).
-
Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. (2023). PMC. [Link]
-
[¹H, ¹⁵N] NMR studies of the aquation of cis-diamine platinum(II) complexes. (2025). ResearchGate. [Link]
-
A new [(1R,2R)-1,2-diaminocyclohexane]platinum(II) complex. (n.d.). imc.cas.cz. [Link]
-
Dichloro(1,2-diaminocyclohexane)platinum(II). (n.d.). AMERICAN ELEMENTS. [Link]
- Solution NMR of Transition Metal Complexes. (n.d.). [No Source Found].
Sources
- 1. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US8637692B2 - Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes - Google Patents [patents.google.com]
- 5. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum | C6H14Cl2N2Pt | CID 9821202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02115K [pubs.rsc.org]
- 9. The crystal structure of oxaliplatin: A case of overlooked pseudo symmetry [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II), a crucial intermediate in the synthesis of the anticancer drug Oxaliplatin. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies in pharmaceutical development. This document synthesizes available data, explains the underlying physicochemical principles governing solubility, and provides detailed, field-proven protocols for its experimental determination.
Introduction: The Critical Role of Solubility in Platinum-Based Drug Development
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) is a key precursor to Oxaliplatin, a third-generation platinum-based chemotherapeutic agent.[1][2] Oxaliplatin is a cornerstone in the treatment of colorectal cancer and exhibits a broad spectrum of anticancer activity.[1] The journey from this platinum(II) complex to a final, effective drug product is paved with chemical transformations and purification steps where solvent selection is critical.
The solubility of this intermediate dictates several key aspects of the manufacturing process:
-
Reaction Kinetics: The rate and efficiency of the subsequent reaction to form Oxaliplatin are directly influenced by the concentration of the platinum complex in the reaction medium.
-
Purification Efficiency: Crystallization and chromatographic purification methods rely on differential solubility in various solvent systems to remove impurities effectively.
-
Process Scalability: A deep understanding of solubility is essential for developing robust and scalable manufacturing processes.
This guide aims to provide researchers and drug development professionals with the necessary data and methodologies to make informed decisions regarding solvent use for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II).
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) is a square planar platinum(II) complex.[2] Its structure, featuring a bidentate (1R,2R)-1,2-cyclohexanediamine ligand and two chloride ligands, imparts specific polarity and hydrogen bonding characteristics that determine its interaction with different solvents.[3][4]
Molecular Formula: C6H14Cl2N2Pt[3] Molecular Weight: 380.18 g/mol [3]
The presence of the amine groups on the cyclohexane ring allows for hydrogen bonding, while the platinum-chloride bonds contribute to the overall polarity of the molecule. The bulky and nonpolar cyclohexane backbone, however, limits its solubility in highly polar solvents.
Quantitative Solubility Data in Common Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) and its closely related final product, Oxaliplatin, in a range of organic solvents. It is important to note that while data for the exact dichloro- intermediate is limited in public literature, the solubility of Oxaliplatin provides a valuable proxy for understanding the behavior of the core platinum-diaminocyclohexane structure in different solvent environments.
| Solvent | Chemical Formula | Polarity Index | Solubility of Oxaliplatin (mg/mL) | Remarks & Conditions |
| Water | H₂O | 10.2 | 2.17 - 6 | Slightly soluble; requires sonication and warming to 60°C for higher concentrations.[5][6][7][8] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 20.83 - 50 | Soluble; requires sonication and warming to 60°C for higher concentrations.[5][9][10][11] Caution: DMSO can interact with the platinum complex, potentially leading to degradation or loss of activity.[9][12][13] |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 1.67 | Soluble; requires sonication.[5][10] |
| Methanol | CH₃OH | 5.1 | Very slightly soluble | [6][7][8][9] |
| Ethanol | C₂H₅OH | 4.3 | < 1 (Practically insoluble) | [5][6][7][8][9] |
| Acetone | C₃H₆O | 5.1 | Practically insoluble | [6][7] |
Expert Insights: The data clearly indicates that Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) and its derivatives are sparingly soluble in most common organic solvents. The highest solubility is observed in highly polar aprotic solvents like DMSO and DMF. However, the potential for reactivity with DMSO necessitates careful consideration and validation for any application. The poor solubility in alcohols like methanol and ethanol suggests they could be effective anti-solvents for crystallization-based purification.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) is crucial for process development and quality control. The following protocol outlines a standard procedure based on the principles of equilibrium solubility determination followed by a validated analytical method. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy data.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) in a given organic solvent at a specified temperature.
Materials:
-
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (of known purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)
-
Validated analytical instrument (e.g., HPLC with UV detector, ICP-MS)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) that is in clear excess of its expected solubility and add it to a sealed vial.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Causality: Using an excess of the solid ensures that the solution reaches equilibrium saturation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
Causality: Constant temperature and agitation are crucial for achieving a true equilibrium state, preventing temperature-induced solubility fluctuations and ensuring homogeneity.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.
-
Causality: Filtration is a critical step to ensure that only the dissolved solid is analyzed, preventing artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II). High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are common choices.[14][15]
-
Causality: A validated analytical method is the cornerstone of trustworthy data, ensuring accuracy, precision, and specificity in the quantification.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
-
Trustworthiness and Self-Validating Systems: Adherence to ICH Guidelines
The protocol described above is designed to be a self-validating system. The principles of Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH), particularly ICH Q6B which outlines specifications and test procedures, should be followed to ensure the integrity of the data.[16][17][18][19][20]
Key aspects of a self-validating system in this context include:
-
System Suitability for Analytical Methods: Before analyzing any samples, a system suitability test must be performed on the analytical instrument to demonstrate that it is functioning correctly.[21]
-
Method Validation: The analytical method used for quantification must be fully validated for linearity, accuracy, precision, specificity, and robustness as per ICH Q2(R1) guidelines.
-
Control Samples: The use of control samples with known concentrations can help to verify the accuracy of the analytical run.
Conclusion and Future Perspectives
The solubility of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) in organic solvents is a critical parameter in the development and manufacturing of Oxaliplatin. While existing data provides a good starting point, this guide emphasizes the necessity for in-house, experimentally determined solubility data under specific process conditions. The provided protocol offers a robust framework for generating such data with a high degree of scientific integrity.
Future research in this area could focus on the development of co-solvent systems or the use of solubility-enhancing excipients to improve the processability of this important pharmaceutical intermediate.[22][23][24] Furthermore, the generation of a more extensive and publicly available database of solubility data for key platinum-based drug intermediates would be of great benefit to the pharmaceutical research community.
References
-
MedchemExpress. (n.d.). Oxaliplatin DataSheet. Retrieved from ]">www.medchemexpress.com[5]
-
U.S. Food and Drug Administration. (n.d.). ELOXATINTM (oxaliplatin for injection). Retrieved from accessdata.fda.gov[6]
-
Adipogen. (n.d.). Oxaliplatin | CAS 61825-94-3. Retrieved from adipogen.com[9]
-
Sanofi U.S. (2023, August 15). oxaliplatin.pdf. Retrieved from sanofi.us[7]
-
IJSIT. (2012, September 15). RP-HPLC METHOD FOR THE QUANTIFICATION OF OXALIPLATIN IN FORMULATIONS. Retrieved from ijsit.com[14]
-
BioQC. (n.d.). Setting Biopharmaceutical Specifications: Navigating Regulatory Requirements in Accordance with ICH Q6B. Retrieved from bioqc.com[16]
-
DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from dsdpanalytics.com[17]
-
ResearchGate. (2023, May 28). What is the most suitable solvent for dissolving Oxaliplatin to be used in vitro, and long-term storage guidelines? Retrieved from researchgate.net[12]
-
Pharmaceutical Technology. (2025, June 6). ICH Q6B for Analytics. Retrieved from pharmtech.com[18]
-
TargetMol. (n.d.). Oxaliplatin | L-OHP | DNA alkylating agent. Retrieved from targetmol.com[10]
-
Taylor & Francis. (2021, June 29). In-vitro evaluation of dendrimeric formulation of oxaliplatin. Retrieved from tandfonline.com[22]
-
LKT Labs. (n.d.). Oxaliplatin. Retrieved from lktlabs.com[11]
-
PubMed. (2016, December 15). Formulation and optimization of oxaliplatin immuno-nanoparticles using Box-Behnken design and cytotoxicity assessment for synergistic and receptor-mediated targeting in the treatment of colorectal cancer. Retrieved from pubmed.ncbi.nlm.nih.gov[23]
-
Pfizer. (n.d.). OXALIPLATIN. Retrieved from pfizer.com[8]
-
SciSpace. (n.d.). Development and Validation of a Simple and Selective Analytical HPLC Method for the Quantification of Oxaliplatin. Retrieved from typeset.io[25]
-
ResearchGate. (n.d.). Experimental Study of Gold and Platinum Solubility in a Complex Fluid under Hydrothermal Conditions. Retrieved from researchgate.net[26]
-
PMC. (2020, October 22). Development, optimization and in vitro evaluation of oxaliplatin loaded nanoparticles in non-small cell lung cancer. Retrieved from ncbi.nlm.nih.gov[24]
-
PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Retrieved from pubchem.ncbi.nlm.nih.gov[3]
-
USP-NF. (n.d.). Oxaliplatin. Retrieved from uspnf.com[21]
-
PubChem. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum (II) | C6H12Cl2N2Pt | CID 44387905. Retrieved from pubchem.ncbi.nlm.nih.gov[4]
-
ResearchGate. (2025, August 7). Experimental quantification of hydrothermal solubility of platinum-group elements with special reference to porphyry copper environments | Request PDF. Retrieved from researchgate.net[27]
-
European Medicines Agency (EMA). (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from ema.europa.eu[19]
-
ResearchGate. (n.d.). Oxaliplatin and its derivatives – An overview | Request PDF. Retrieved from researchgate.net[1]
-
Echemi. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Retrieved from echemi.com[28]
-
ResearchGate. (2021, July 15). (PDF) Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. Retrieved from researchgate.net[29]
-
European Medicines Agency. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from ema.europa.eu[20]
-
PubMed. (2024, May 15). Quantification of oxaliplatin- and ioversol-related compounds in pharmaceutical formulations using novel HPLC-ICP-MS methods. Retrieved from pubmed.ncbi.nlm.nih.gov[15]
-
ResearchGate. (2025, August 6). Experimental Determination of the Solubility of Platinum in Silicate Melts. Retrieved from researchgate.net[30]
-
Wikipedia. (n.d.). Oxaliplatin. Retrieved from en.wikipedia.org[2]
-
InvivoChem. (n.d.). Oxaliplatin | DNA/RNA Synthesis inhibitor | DNA alkylator| organoplatinum complex | CAS 61825-94-3. Retrieved from invivochem.com[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 3. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum | C6H14Cl2N2Pt | CID 9821202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloro(1,2-diaminocyclohexane)platinum (II) | C6H12Cl2N2Pt | CID 44387905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. products.sanofi.us [products.sanofi.us]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. adipogen.com [adipogen.com]
- 10. Oxaliplatin (L-OHP) | DNA alkylating agent | TargetMol [targetmol.com]
- 11. Oxaliplatin - LKT Labs [lktlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxaliplatin | DNA/RNA Synthesis inhibitor | DNA alkylator| organoplatinum complex | CAS 61825-94-3 | InvivoChem [invivochem.com]
- 14. ijsit.com [ijsit.com]
- 15. Quantification of oxaliplatin- and ioversol-related compounds in pharmaceutical formulations using novel HPLC-ICP-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Navigating Regulatory Requirements and ICH Q6B | BioQC [bio-qc.com]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. pharmtech.com [pharmtech.com]
- 19. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. uspnf.com [uspnf.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Formulation and optimization of oxaliplatin immuno-nanoparticles using Box-Behnken design and cytotoxicity assessment for synergistic and receptor-mediated targeting in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development, optimization and in vitro evaluation of oxaliplatin loaded nanoparticles in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. echemi.com [echemi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Guide: Preliminary Cytotoxicity Screening of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II)
Executive Summary
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (hereafter referred to as DACH-PtCl₂ ) is the active parent complex of the clinical blockbuster Oxaliplatin . Unlike Cisplatin, which carries amine ligands, the DACH (diaminocyclohexane) ligand provides a bulky, hydrophobic steric barrier that prevents binding by mismatch repair (MMR) proteins, thereby allowing the compound to overcome intrinsic and acquired Cisplatin resistance.
This guide details the technical workflow for screening the cytotoxicity of DACH-PtCl₂. It addresses the critical physicochemical challenge of this compound—its poor aqueous solubility and instability in DMSO —providing a validated protocol to ensure data reproducibility and biological relevance.
Part 1: Chemical Identity & Solution Chemistry
The success of any platinum-based screen relies on the integrity of the stock solution. DACH-PtCl₂ presents unique challenges compared to Oxaliplatin.
The Solubility/Stability Paradox
-
The Challenge: DACH-PtCl₂ is sparingly soluble in water (<1 mg/mL) due to the lack of the hydrophilic oxalate group found in Oxaliplatin.
-
The Trap: Researchers often default to Dimethyl Sulfoxide (DMSO) for solubilization.[1] However, DMSO is a sulfur-containing nucleophile that can displace chloride ligands, forming inactive species like
over time. This leads to "false resistance" data. -
The Solution: Use Dimethylformamide (DMF) for primary stock solutions, or prepare DMSO stocks immediately prior to use (within 5 minutes).
Validated Stock Preparation Protocol
| Parameter | Specification | Notes |
| Solvent | Anhydrous DMF (Preferred) | DMF minimizes ligand exchange compared to DMSO. |
| Concentration | 10 mM - 20 mM | Do not exceed saturation; sonication may be required. |
| Storage | Do NOT Store | Prepare fresh. Platinum complexes in organic solvents degrade. |
| Vehicle Limit | < 0.5% v/v | Final concentration in cell culture media must be non-toxic. |
Part 2: Experimental Design Strategy
To generate E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant data, the screen must answer why the compound works, not just if it works.
Cell Line Selection
Do not screen randomly. Select cell lines that validate the DACH mechanism (overcoming resistance).
-
Primary Panel:
-
HCT116 (Colon): Standard model for Oxaliplatin sensitivity (MMR-deficient).
-
A2780 (Ovarian): High sensitivity parental line.
-
-
Resistance Validation Panel (Crucial):
-
A2780cisR: Cisplatin-resistant variant. DACH-PtCl₂ should retain potency here (low Resistance Factor), whereas Cisplatin will show high resistance.
-
Controls
-
Negative Control: Media + Vehicle (e.g., 0.5% DMF). Crucial to rule out solvent toxicity.
-
Positive Control 1: Cisplatin . (To demonstrate cross-resistance profile).
-
Positive Control 2: Oxaliplatin .[2][3] (To compare potency; DACH-PtCl₂ is often more potent in vitro due to faster chloride hydrolysis).
Part 3: Standard Operating Procedure (SOP)
This protocol utilizes the SRB (Sulforhodamine B) assay for mass screening. While MTT/MTS are common, SRB is preferred for platinum compounds to avoid metabolic interference caused by mitochondrial stress, which can skew tetrazolium reduction rates.
Workflow Visualization
Caption: Figure 1: Optimized workflow for DACH-PtCl₂ screening emphasizing rapid dilution from DMF stocks to prevent ligand exchange.
Step-by-Step Protocol
Step 1: Cell Seeding
-
Harvest cells in logarithmic growth phase.[4]
-
Seed 3,000–5,000 cells/well in 100 µL media into 96-well plates.
-
Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
Step 2: Drug Preparation (Critical Timing)
-
Weigh DACH-PtCl₂ powder.
-
Dissolve in anhydrous DMF to 20 mM. Sonicate briefly if needed.
-
Immediately perform serial dilutions in warm culture media (e.g., 100 µM down to 0.1 µM). Ensure the highest concentration contains ≤0.5% DMF.
Step 3: Treatment
-
Remove old media from plates (optional) or add 100 µL of 2x drug concentration to existing 100 µL media.
-
Include 3 wells per concentration (Triplicate).
-
Incubate for 72 hours . (Platinum drugs require at least 2 cell cycles for DNA adducts to induce apoptosis).
Step 4: SRB Readout
-
Add 50 µL cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final TCA ~10%).
-
Incubate at 4°C for 1 hour.
-
Wash 5x with tap water and air dry.
-
Stain with 0.4% (w/v) SRB in 1% acetic acid for 30 mins.
-
Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Read Absorbance at 510 nm.
Part 4: Data Analysis & Interpretation
Calculating IC₅₀
Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to fit the data:
The Resistance Factor (Rf)
To validate the "DACH effect," calculate the Resistance Factor:
-
Interpretation:
-
Cisplatin: Expect
in A2780cisR cells. -
DACH-PtCl₂: Expect
. This proves the molecule is bypassing the resistance mechanism.
-
Part 5: Mechanistic Context[5]
Understanding the molecular behavior is required to explain why DACH-PtCl₂ is screened.
Mechanism of Action Diagram
Caption: Figure 2: The DACH ligand creates a bulky adduct that prevents Mismatch Repair (MMR) proteins from recognizing the damage, a key difference from Cisplatin.
Key Mechanistic Insights
-
Aquation: DACH-PtCl₂ aquates faster than Oxaliplatin (which relies on the slow release of oxalate). This often results in lower IC₅₀ values in vitro but higher systemic toxicity in vivo.
-
Adduct Formation: The complex forms Pt-GG and Pt-AG intrastrand crosslinks. The hydrophobic cyclohexane ring projects into the major groove of DNA, blocking the HMG-domain proteins that normally bind to cisplatin adducts.
References
-
Kidani, Y., et al. (1978). "Antitumor activity of 1,2-diaminocyclohexane-platinum complexes against Sarcoma-180." Journal of Medicinal Chemistry.
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program.
-
Hall, M.D., et al. (2014). "Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin, and Other Platinum Complexes." Cancer Research.[5]
-
Raymond, E., et al. (1998). "Cellular and molecular pharmacology of oxaliplatin." Molecular Cancer Therapeutics.
-
Skehan, P., et al. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Changes in the in vitro activity of platinum drugs when administered in two aliquots | springermedizin.de [springermedizin.de]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) for Probing Cisplatin Resistance
Executive Summary & Scientific Rationale
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (DACH-PtCl₂) is the active pharmacophore of the third-generation platinum drug Oxaliplatin. While Oxaliplatin utilizes an oxalate leaving group to improve solubility and pharmacokinetics, the intracellular cytotoxic species generated is the diaquo-DACH-platinum complex, which forms DNA adducts identical to those formed by DACH-PtCl₂.
This compound is a critical tool for researchers investigating cisplatin resistance , particularly in tumors with defects in the Mismatch Repair (MMR) system. Unlike cisplatin, whose DNA adducts are recognized by MMR proteins (leading to futile repair cycles or tolerance in MMR-deficient cells), the bulky, hydrophobic DACH ligand of DACH-PtCl₂ creates a steric clash that prevents MMR recognition. This allows the compound to bypass common resistance mechanisms and induce apoptosis in cells refractory to cisplatin treatment.
Key Applications
-
Benchmarking Resistance: Determining the Resistance Factor (RF) in paired cell lines (e.g., A2780 vs. A2780cis).
-
Mechanistic Studies: Investigating the role of HMG-domain proteins and MMR components (MutS, MutL) in adduct recognition.
-
Drug Development: Synthesizing novel prodrugs (e.g., micelles, liposomes) where the DACH-Pt core is the active warhead.
Mechanistic Insight: The "Steric Bypass"
The efficacy of DACH-PtCl₂ in resistant cancers stems from its structural distinction from cisplatin. Cisplatin forms 1,2-intrastrand crosslinks that widen the minor groove, a distortion recognized by High Mobility Group (HMG) proteins and the MMR complex. In resistant cells, MMR proteins are often downregulated or mutated, allowing cisplatin adducts to persist without triggering apoptosis (tolerance).
Conversely, the 1,2-diaminocyclohexane (DACH) ring of DACH-PtCl₂ projects into the major groove of DNA. This bulky, hydrophobic moiety prevents the binding of the MMR complex. Consequently, the DNA lesions are not "shielded" or "ignored" by the repair machinery in the same way, leading to a direct induction of replication arrest and apoptosis, independent of MMR status.
Pathway Visualization: Cisplatin vs. DACH-PtCl₂
Caption: Mechanistic divergence between Cisplatin and DACH-PtCl2. The DACH ligand prevents MMR recognition, bypassing tolerance mechanisms.
Experimental Protocols
Protocol A: Preparation & Solubilization
Challenge: DACH-PtCl₂ is significantly less soluble in water than Oxaliplatin due to the chloride ligands. Improper solubilization leads to micro-precipitation and inaccurate IC50 values.
Reagents:
-
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (Solid)[1][2]
-
Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: DMSO is standard, but use immediately to prevent ligand exchange.
-
Sterile PBS (pH 7.4)
Procedure:
-
Stock Solution (10 mM): Weigh 3.8 mg of DACH-PtCl₂. Dissolve in 1.0 mL of anhydrous DMF or DMSO. Vortex vigorously until the solution is perfectly clear and yellow.
-
Critical: Do not heat above 37°C to avoid degradation.
-
-
Intermediate Dilution: Dilute the stock 1:10 in PBS to create a 1 mM working solution.
-
Observation: A slight turbidity may occur. If this happens, sonicate for 30 seconds. If turbidity persists, use pure water instead of PBS for this step (chloride ion effect).
-
-
Final Dosing: Add directly to cell culture media. Ensure the final solvent concentration (DMF/DMSO) is <0.5% to avoid vehicle toxicity.
Protocol B: Comparative Cytotoxicity Assay (Resistant Models)
Objective: Calculate the Resistance Factor (RF) using the A2780 (Parental) and A2780cis (Cisplatin-Resistant) ovarian cancer model.
Workflow Diagram:
Caption: Standardized workflow for determining the Resistance Factor (RF) in paired cell lines.
Step-by-Step:
-
Seeding: Plate A2780 and A2780cis cells in 96-well plates at 5,000 cells/well in 100 µL RPMI-1640 + 10% FBS. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of DACH-PtCl₂ (from 100 µM down to 0.1 µM). Include a "Vehicle Control" (media + DMSO/DMF only) and a "Positive Control" (Cisplatin).
-
Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.
-
Readout: Add 10 µL of CCK-8 or MTT reagent. Incubate for 2-4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Fit the dose-response curve using a non-linear regression (log(inhibitor) vs. response).
Data Analysis: Calculating Resistance Factor (RF)
The Resistance Factor (RF) quantifies the ability of DACH-PtCl₂ to overcome resistance compared to Cisplatin.
| Compound | Cell Line | IC50 (µM) [Typical] | Resistance Factor (RF) | Interpretation |
| Cisplatin | A2780 (Parental) | 1.5 ± 0.2 | - | Baseline Sensitivity |
| Cisplatin | A2780cis (Resistant) | 18.0 ± 1.5 | 12.0 | High Resistance |
| DACH-PtCl₂ | A2780 (Parental) | 2.0 ± 0.3 | - | Comparable Potency |
| DACH-PtCl₂ | A2780cis (Resistant) | 2.8 ± 0.4 | 1.4 | Resistance Bypassed |
Note: An RF < 2.0 for DACH-PtCl₂ in a line where Cisplatin RF > 10.0 indicates successful circumvention of the resistance mechanism.
Troubleshooting & Validation
-
Precipitation in Media: If DACH-PtCl₂ precipitates upon addition to media (visible as fine crystals), reduce the stock concentration or ensure the stock is in 100% DMSO before rapid dilution. Do not store diluted aqueous solutions.
-
Isomer Purity: Ensure you are using the (1R,2R) isomer (CAS 61848-66-6). The (1S,2S) and cis-DACH isomers have significantly lower antitumor activity and different pharmacokinetic profiles.
-
Stability: Platinum complexes are light-sensitive. Perform all incubations in the dark.
References
-
Chaney, S. G., et al. (2005). "The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand." International Journal of Oncology.
-
Fink, D., et al. (1996).[3] "The role of DNA mismatch repair in platinum drug resistance." Cancer Research.[3][4]
-
Raymond, E., et al. (2002). "Cellular and molecular pharmacology of oxaliplatin." Molecular Cancer Therapeutics.
-
Woynarowski, J. M., et al. (2000). "Oxaliplatin-induced damage of cellular DNA." Molecular Pharmacology.
- Gale, G. R., et al. (1974). "Preparation and antitumor activity of 1,2-diaminocyclohexane platinum complexes." Research Communications in Chemical Pathology and Pharmacology.
Sources
- 1. Process for preparation of 1,2-diamino-cyclohexane-platinum(II) complexes - Patent 2208731 [data.epo.org]
- 2. US8637692B2 - Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. Structural basis for the bypass of the major oxaliplatin-DNA adducts by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (DACH-Pt) Efficacy
Abstract
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (II) (DACH-Pt) is the active cytotoxic moiety of the third-generation platinum drug Oxaliplatin . Unlike Cisplatin or Carboplatin, DACH-Pt retains efficacy in mismatch repair (MMR) deficient tumors and exhibits a distinct toxicity profile characterized by acute and chronic peripheral neuropathy.
This guide provides a rigorous framework for designing in vivo studies to evaluate DACH-Pt-based therapeutics (including novel nanocarriers, liposomes, or polymer conjugates). It moves beyond generic xenograft protocols to address the specific molecular mechanisms—MMR evasion and immunogenic cell death—that define DACH-Pt's clinical value.
Part 1: Mechanistic Grounding & Model Selection[1]
The DACH Ligand Advantage
To select the correct animal model, one must understand why DACH-Pt is used. The bulky 1,2-diaminocyclohexane (DACH) ring prevents the binding of the Mismatch Repair (MMR) protein complex (MutS
-
Cisplatin/Carboplatin: DNA adducts are recognized by MMR proteins.[1] In MMR-deficient tumors (common in colorectal cancer), this recognition fails, leading to resistance.[1]
-
DACH-Pt: The hydrophobic DACH ligand sterically hinders MMR binding. Therefore, DACH-Pt is effective in both MMR-proficient and MMR-deficient cell lines [1, 4].
Model Selection Logic
Do not simply choose "nude mice." The choice depends on whether you are testing direct cytotoxicity, immune synergy, or neurotoxicity.
| Study Objective | Recommended Model | Host Strain | Rationale |
| Direct Cytotoxicity | HT-29 Xenograft | BALB/c Nude or SCID | HT-29 is MMR-proficient but often resistant to Cisplatin while sensitive to DACH-Pt. Ideal for benchmarking [9]. |
| Immune Synergy | CT26 Syngeneic | BALB/c (Immunocompetent) | DACH-Pt induces Immunogenic Cell Death (ICD). CT26 is a "hot" tumor, allowing assessment of synergy with PD-1/PD-L1 inhibitors [13, 19]. |
| Drug Resistance | HCT116 (WT vs. KO) | Nude Mice | Use HCT116 isogenic pairs (MMR-deficient vs. complemented) to prove your formulation retains DACH-Pt's MMR-independent efficacy [4]. |
| Neurotoxicity | Naive Non-Tumor | C57BL/6 or BALB/c | Tumor burden confounds behavioral pain testing. Use naive mice for Von Frey/Cold Plate assays [12]. |
Decision Tree for Experimental Design
Figure 1: Decision matrix for selecting the appropriate in vivo model based on the specific mechanism of action being interrogated.
Part 2: Experimental Protocols
Formulation and Dosage Standards
DACH-Pt itself has poor aqueous solubility (~0.25 mg/mL).[2] Most studies use Oxaliplatin as the positive control or synthesize DACH-Pt loaded micelles (DACHPt/m).
-
Vehicle: 5% Dextrose in water (D5W). Note: Avoid saline (NaCl) for free Oxaliplatin/DACH-Pt as chloride ions can cause ligand exchange instability, though this is less critical for stable nanocarriers.
-
Standard Dose (Mouse):
-
Intraperitoneal (IP): 5–10 mg/kg (Acute); 3 mg/kg (Chronic/Metronomic).
-
Intravenous (IV): 5–8 mg/kg (Maximum Tolerated Dose usually ~10 mg/kg).
-
DACH-Pt Nanocarriers: Often dosed on "Platinum equivalent" basis (e.g., 4 mg Pt/kg) [8, 9].
-
Protocol A: Syngeneic Efficacy (CT26 Model)
Objective: To evaluate tumor growth inhibition and immune system engagement.
Materials:
-
CT26.WT cells (ATCC CRL-2638).
-
Female BALB/c mice (6-8 weeks old).
-
Control: Oxaliplatin (Clinical Grade).
-
Test Article: DACH-Pt Formulation.
Workflow:
-
Cell Prep: Harvest CT26 cells in exponential growth phase. Resuspend in PBS to
cells/mL. -
Inoculation: Inject
cells (100 µL) subcutaneously into the right flank. -
Randomization: When tumors reach 80–120 mm³ (approx. Day 7–10 post-implant), randomize mice into groups (n=8–10). Crucial: Do not start treatment on "Day X"; start based on tumor volume to ensure statistical validity.
-
Treatment Schedule (Q3D x 4):
-
Group 1: Vehicle (IV, q3d).
-
Group 2: Oxaliplatin (5 mg/kg, IV or IP, q3d).
-
Group 3: Test Formulation (Equimolar Pt dose, IV, q3d).
-
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Endpoint: Euthanize when control tumors reach 1500–2000 mm³ or if body weight loss >20%.
Protocol B: Neurotoxicity Assessment (The "Cold" Factor)
Objective: DACH-Pt induces a unique cold-triggered neuropathy. Standard toxicity studies often miss this. This protocol validates the safety profile.
Mechanism: Oxaliplatin/DACH-Pt alters voltage-gated sodium channels (Nav1.6) and TRPA1 channels in dorsal root ganglia (DRG), causing cold allodynia [11, 12].
Workflow:
-
Acclimatization: Place naive C57BL/6 mice in testing chambers with wire mesh floors for 30 mins/day for 2 days prior to testing.
-
Baseline Measurement (Day 0): Perform Von Frey and Cold Plate tests before first dose.
-
Dosing (Chronic Model): Administer Test Article or Oxaliplatin (3 mg/kg) IP every 3 days for 4 weeks (Cumulative dose ~30 mg/kg).
-
Assay 1: Acetone Evaporation Test (Cold Allodynia):
-
Apply 10 µL acetone to the plantar surface of the hind paw.
-
Score: Count flinching/licking behaviors over 60 seconds.
-
Interpretation: Increased flinching compared to baseline indicates cold allodynia.
-
-
Assay 2: Von Frey (Mechanical Allodynia):
-
Apply calibrated filaments to the hind paw using the "Up-Down" method.
-
Interpretation: A drop in withdrawal threshold (g) indicates mechanical neuropathy.
-
Part 3: Data Analysis & Visualization
Mechanism of Action Pathway
The following diagram illustrates the divergent pathways of Cisplatin vs. DACH-Pt, highlighting why DACH-Pt is selected for resistant models.
Figure 2: Molecular mechanism showing how the bulky DACH ligand prevents MMR binding, overcoming resistance seen with Cisplatin in MMR-deficient tumors.
Reporting Metrics
When reporting efficacy, calculate the T/C Ratio (Treatment/Control) and Tumor Growth Inhibition (TGI) .
| Metric | Formula | Interpretation |
| T/C Ratio (%) | < 42% is considered active (NCI criteria). | |
| TGI (%) | > 50% indicates meaningful efficacy. | |
| Neuropathy Score | Positive delta indicates induced neuropathy. |
Part 4: Critical Troubleshooting (FAQ)
Q: My mice are losing weight rapidly (>15%) with Oxaliplatin.
-
Cause: Gastrointestinal toxicity or dehydration.
-
Solution: Provide hydration gel packs (e.g., DietGel) on the cage floor. Reduce dose frequency from q3d to q4d. Ensure the vehicle is D5W, not saline, to prevent acute precipitation or instability if using free drug.
Q: The CT26 tumors are ulcerating before the endpoint.
-
Cause: CT26 grows aggressively and subcutaneously.
-
Solution: Inoculate deeper (subcutaneous, not intradermal). Euthanize if ulceration exceeds 2mm diameter, regardless of volume.
Q: Why use DACH-Pt micelles instead of free Oxaliplatin?
-
Rationale: Free Oxaliplatin has a short half-life and high peak plasma concentration (Cmax), driving neurotoxicity. DACH-Pt micelles utilize the EPR effect to accumulate in tumors, reducing Cmax and sparing nerve tissue [8, 9].
References
-
Chaney, S. G., et al. (2005).[3][4] The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand.[2][5] Seminars in Oncology. Link
-
Alcindor, T., & Beauger, N. (2011). Oxaliplatin: a review in the era of molecularly targeted therapy. Current Oncology. Link
-
Raymond, E., et al. (1998). Cellular and molecular pharmacology of oxaliplatin. Molecular Cancer Therapeutics. Link
-
Fink, D., et al. (1996). The role of DNA mismatch repair in platinum drug resistance. Cancer Research.[6] Link
-
Ta, L. E., et al. (2009). A mouse model of oxaliplatin-induced peripheral neuropathy.[7][8][9][10][11] Molecular Pain. Link
-
Sato, K., et al. (2016). Oxaliplatin-induced peripheral neuropathy: An overview of the current preclinical and clinical evidence. International Journal of Molecular Sciences. Link
-
Brathwaite, R. L., et al. (2020). Oxaliplatin-induced haematological toxicity and splenomegaly in mice.[12] PLoS One. Link
-
Cabral, H., et al. (2007). Preparation and in vivo evaluation of dichloro(1,2-diaminocyclohexane)platinum(II)-loaded core cross-linked polymer micelles. Journal of Controlled Release. Link
-
Murakami, M., et al. (2011). Antitumor activity of DACHPt-loaded polymeric micelles against oxaliplatin-resistant tumors.[2][13] Science and Technology of Advanced Materials. Link
-
Gau, S., et al. (2022). Oxaliplatin-induced peripheral neuropathy in cancer: animal models and related research progress. Frontiers in Pharmacology. Link
-
Nassini, R., et al. (2011). Oxaliplatin elicits mechanical and cold allodynia in rodents via TRPA1 receptor stimulation.[14] Pain. Link
-
Hopkins, H. L., et al. (2016). Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli. Molecular Pain. Link
-
Tesniere, A., et al. (2010). Immunogenic death of colon cancer cells treated with oxaliplatin. Oncogene. Link
-
Efremova, M., et al. (2018). Targeting immune checkpoints potentiates oxaliplatin-induced immunogenic cell death in colorectal cancer. OncoImmunology. Link
-
Hore, Z., et al. (2021). Probing the peripheral immune response in mouse models of oxaliplatin-induced peripheral neuropathy. Brain, Behavior, and Immunity. Link
-
Al Moundhri, M. S., et al. (2013).[7][15] The effect of oxaliplatin on the peripheral nervous system in rats.[7][10] Sultan Qaboos University Medical Journal. Link
-
Cavaletti, G., & Marmiroli, P. (2020).[15] Chemotherapy-induced peripheral neurotoxicity.[7][15] Nature Reviews Neurology. Link
-
Gould, D., et al. (2021).[15] Animal models of chemotherapy-induced peripheral neuropathy: A machine learning-based systematic review. Journal of Pain. Link
-
Hardaker, E., et al. (2019). ATR inhibitor AZD6738 (Ceralasertib) enhances the antitumor activity of radiation and immune checkpoint inhibitors. Cancer Research.[6] Link
Sources
- 1. The role of DNA mismatch repair in platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 5. The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. life-science-alliance.org [life-science-alliance.org]
- 12. Oxaliplatin-induced haematological toxicity and splenomegaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gakui.dl.itc.u-tokyo.ac.jp [gakui.dl.itc.u-tokyo.ac.jp]
- 14. Oxaliplatin-Induced Peripheral Neuropathy via TRPA1 Stimulation in Mice Dorsal Root Ganglion Is Correlated with Aluminum Accumulation | PLOS One [journals.plos.org]
- 15. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
developing drug delivery systems for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum
Application Note: Engineering Supramolecular Delivery Systems for DACH-Pt(II)
Executive Summary & Scientific Rationale
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II), hereafter referred to as DACH-PtCl2 , is the active cytotoxic moiety of the blockbuster drug Oxaliplatin. While Oxaliplatin uses an oxalate ligand to improve solubility, the DACH-Pt core itself exhibits superior potency and a lack of cross-resistance with Cisplatin. However, DACH-PtCl2 is sparingly soluble in water, making direct systemic administration impossible.
This guide details the engineering of Polymer-Metal Complex (PMC) Micelles , the industry-standard approach for delivering DACH-Pt. This methodology mirrors the formulation of NC-6004 (Nanoplatin) , a clinical-stage nanomedicine. Unlike physical encapsulation (which suffers from "burst release"), this system relies on coordinate bonding between the platinum center and a block copolymer, ensuring prolonged circulation and tumor-specific accumulation via the Enhanced Permeability and Retention (EPR) effect.
Formulation Strategy: The Polymer-Metal Complex (PMC)
The core challenge is converting the insoluble DACH-PtCl2 into a stable, injectable nanocarrier. We utilize a block copolymer: PEG-b-poly(glutamic acid) [PEG-P(Glu)].[1][2][3]
-
The Anchor: The carboxylate groups (COO-) of the poly(glutamic acid) block act as ligands, replacing the chloride/nitrate ligands on the platinum.
-
The Shield: The Polyethylene Glycol (PEG) block forms a hydration shell, preventing protein adsorption (opsonization) and reticuloendothelial system (RES) clearance.
-
The Trigger: The micelle remains stable in blood (pH 7.4) but releases the drug in the acidic environment of tumor endosomes (pH 5.0–6.0) via protonation of the carboxylates and ligand exchange with chloride ions.
Mechanism of Action & Synthesis Workflow
Figure 1: Synthesis workflow and biological fate of DACH-Pt polymeric micelles. The transformation from insoluble precursor to water-soluble micelle relies on the formation of a reactive aquo-complex intermediate.
Detailed Protocol: Synthesis of DACH-Pt Micelles
Prerequisites:
-
DACH-PtCl2: Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II).[4]
-
Polymer: PEG-b-P(Glu) (PEG MW ~12,000; P(Glu) block ~35-40 units).
-
Reagents: Silver Nitrate (AgNO3), Sodium Nitrate (NaNO3), Milli-Q Water.
Phase 1: Activation of the Platinum Core
Rationale: Chloride ligands are poor leaving groups for polymer conjugation. We must convert them to labile water ligands.
-
Suspension: Suspend DACH-PtCl2 (1.0 molar equivalent) in Milli-Q water. It will not dissolve immediately.
-
Silver Reaction: Add AgNO3 (1.98 molar equivalents). Note: We use a slight deficit (1.98 vs 2.0) to prevent free Ag+ contamination, which is toxic.
-
Incubation: Stir the mixture in the dark at room temperature for 24 hours. The solution will turn milky white as AgCl precipitates.
-
Purification: Centrifuge at 3,000 rpm for 10 minutes. Carefully collect the clear supernatant containing the [Pt(DACH)(H2O)2]2+ aquo-complex.
-
Filtration: Pass the supernatant through a 0.22 µm filter to ensure complete removal of AgCl particles.
Phase 2: Polymer Complexation & Micelle Formation
Rationale: The aquo-complex reacts spontaneously with the carboxylate side chains of P(Glu), driving the hydrophobic collapse of the core.
-
Polymer Dissolution: Dissolve PEG-b-P(Glu) sodium salt in Milli-Q water.
-
Target Ratio: The molar ratio of [Pt] to [Glu] residues should be 1:1 .
-
-
Mixing: Add the filtered platinum aquo-complex solution to the polymer solution.
-
Reaction: Stir gently in the dark at 37°C for 72–120 hours.
-
Observation: The solution may become slightly opalescent as micelles form.
-
-
Purification (Dialysis/Ultrafiltration):
-
Transfer the reaction mixture to a dialysis bag (MWCO 3,500 Da) or use Tangential Flow Filtration (TFF) (MWCO 100,000 Da for large batches).
-
Dialyze against distilled water for 24 hours to remove unbound platinum, free polymer, and nitrate salts.
-
-
Final Formulation: Lyophilize (freeze-dry) the purified solution to obtain a white powder. Reconstitute in saline for use.
Physicochemical Characterization Protocols
To validate the "Self-Validating System" requirement, every batch must pass these three checkpoints.
Checkpoint A: Size & Surface Charge (DLS)
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Reconstitute micelles at 1 mg/mL in PBS. Measure at 25°C.
-
Acceptance Criteria:
-
Z-Average Diameter: 30 – 50 nm (Ideal for EPR effect).
-
Polydispersity Index (PDI): < 0.2 (Indicates uniform population).
-
Zeta Potential: Near neutral (-5 to +5 mV). Note: The PEG shell shields the core charge.
-
Checkpoint B: Drug Loading Efficiency (ICP-MS)
-
Method: Inductively Coupled Plasma Mass Spectrometry.
-
Protocol:
-
Dissolve 1 mg of lyophilized micelle powder in 1 mL of concentrated Nitric Acid (HNO3).
-
Heat at 70°C for 2 hours (Digestion).
-
Dilute with water to 2% HNO3 concentration.
-
Analyze Pt isotope (Pt-195) signal against a standard curve.
-
-
Calculation:
-
Target: 20–30% (w/w).
-
Checkpoint C: In Vitro Release Profile (Dialysis)
-
Rationale: To confirm stability in blood and release in tumors.
-
Protocol:
-
Place micelle solution in a dialysis bag (MWCO 3.5 kDa).
-
Immerse in PBS (pH 7.4, 150 mM NaCl) at 37°C.
-
Sample the external medium at 1, 4, 8, 24, 48, and 96 hours.
-
-
Data Interpretation:
| Time Point | Expected Release (%) | Interpretation |
| 0 - 4 Hours | < 5% | Burst Release Check: Low release indicates stable core encapsulation. |
| 24 Hours | 10 - 20% | Circulation Stability: Indicates potential for long half-life. |
| 96 Hours | 40 - 60% | Sustained Release: Driven by ligand exchange with chloride ions. |
Biological Validation: Cytotoxicity Assay
Do not expect the micelle to be more toxic than the free drug in vitro. In fact, it should be less toxic initially due to the slow release mechanism.
-
Cell Line: Murine Colon Adenocarcinoma (C-26) or Human Ovarian Cancer (A2780).
-
Assay: MTT or CCK-8.
-
Exposure Time: 48 to 72 hours .[5] Crucial: Short exposure (24h) will show false negative results because the micelle has not released enough drug yet.
-
Control: Free Oxaliplatin (dissolved in 5% glucose).
-
Expected Result: The IC50 of the micelle should be higher (less potent) than free Oxaliplatin in vitro, but its in vivo antitumor activity will be superior due to accumulation.
References
-
Cabral, H., et al. (2011). Accumulation of sub-100 nm polymeric micelles in poorly permeable tumours depends on size. Nature Nanotechnology. Link
-
Plummer, R., et al. (2011). A Phase I clinical study of cisplatin-incorporated polymeric micelles (NC-6004) in patients with solid tumours.[3] British Journal of Cancer.[3] Link
-
Nishiyama, N., & Kataoka, K. (2001). Preparation and characterization of size-controlled polymeric micelle containing cis-dichlorodiammineplatinum(II) in the core. Journal of Controlled Release. Link
-
Oberoi, H. S., et al. (2011). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. PMSE Preprints. Link
-
Uchino, H., et al. (2005). Cisplatin-incorporating polymeric micelles (NC-6004) can reduce nephrotoxicity and neurotoxicity of cisplatin in rats.[1] British Journal of Cancer.[3] Link
Sources
- 1. oatext.com [oatext.com]
- 2. Cisplatin-incorporating polymeric micelles (NC-6004) can reduce nephrotoxicity and neurotoxicity of cisplatin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum | C6H14Cl2N2Pt | CID 9821202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tumor‐targeted chemotherapy with the nanopolymer‐based drug NC‐6004 for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (Oxaliplatin) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, commonly known as Oxaliplatin, in combination with other chemotherapeutic agents. This document delves into the mechanistic rationale for combination therapies, outlines detailed protocols for in vitro and in vivo studies, and offers insights into the analysis of synergistic interactions and mechanisms of resistance. The provided methodologies are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data for researchers in oncology drug development.
Introduction: The Rationale for Oxaliplatin in Combination Chemotherapy
Oxaliplatin, a third-generation platinum derivative, is a cornerstone in the treatment of various solid tumors, most notably colorectal cancer.[1] Its cytotoxic effects are mediated through the formation of bulky platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death.[2] Unlike its predecessors, cisplatin and carboplatin, Oxaliplatin's diaminocyclohexane (DACH) ligand confers a distinct pharmacological profile, including activity in cisplatin-resistant cell lines.[1]
The clinical efficacy of Oxaliplatin is significantly enhanced when used in combination with other cytotoxic agents. The most prominent examples are the FOLFOX (Oxaliplatin, 5-Fluorouracil, and Leucovorin) and CAPOX (Capecitabine and Oxaliplatin) regimens.[3] This enhancement is not merely additive but often synergistic, stemming from the complementary mechanisms of action of the combined drugs. For instance, 5-Fluorouracil (5-FU), a thymidylate synthase inhibitor, depletes the nucleotide pool necessary for DNA repair, thereby potentiating the DNA-damaging effects of Oxaliplatin.[3][4] Leucovorin, a reduced folate, stabilizes the binding of 5-FU's active metabolite to thymidylate synthase, further enhancing its efficacy.[5] Capecitabine is an oral prodrug that is converted to 5-FU preferentially within tumor tissue.[6]
Understanding and systematically evaluating these interactions at a preclinical level is paramount for the development of novel, more effective cancer therapies. These notes will provide the foundational protocols to empower researchers to conduct these critical investigations.
Mechanism of Action and Pathways of Resistance
A fundamental understanding of Oxaliplatin's molecular interactions is crucial for designing meaningful experiments.
Mechanism of Cytotoxicity
Upon entering the cell, the oxalate ligand of Oxaliplatin is displaced, leading to an aquated, positively charged platinum species.[7] This reactive intermediate readily forms covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[8] The bulky DACH ligand creates structurally distinct DNA adducts compared to those formed by cisplatin, which are less efficiently recognized and repaired by the cell's mismatch repair (MMR) system.[9] This difference is a key factor in Oxaliplatin's activity against cisplatin-resistant tumors. The resulting intrastrand and interstrand cross-links distort the DNA helix, inhibiting replication and transcription, which in turn triggers cell cycle arrest and apoptosis.[2][10]
Caption: Simplified workflow of Oxaliplatin's mechanism of action.
Mechanisms of Resistance
Tumor cells can develop resistance to Oxaliplatin through various mechanisms, which is a major clinical challenge.[11] Understanding these can inform the development of strategies to overcome resistance. Key mechanisms include:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug, mediated by transporters like ATP7A and ATP7B.[11]
-
Enhanced DNA Repair: Increased capacity of the nucleotide excision repair (NER) pathway to remove Oxaliplatin-DNA adducts.[9]
-
Detoxification: Inactivation of the drug by intracellular thiols such as glutathione (GSH).[11]
-
Altered Cell Death Signaling: Dysregulation of apoptotic pathways, for instance, through changes in the Fas/FasL system.[12]
In Vitro Experimental Protocols
Drug Preparation and Handling
-
Oxaliplatin: Typically supplied as a lyophilized powder. Reconstitute in 5% dextrose in water (D5W) to create a stock solution. Do not use saline solutions, as chloride ions can cause degradation of the drug. Store stock solutions protected from light at 2-8°C. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium immediately before use.
-
5-Fluorouracil (5-FU): Usually available as a solution for injection. It can be directly diluted in cell culture medium to the desired working concentration. Store stock solutions at room temperature, protected from light.
-
Leucovorin (Folinic Acid): Available as a solution or powder. Reconstitute powder in sterile water. Can be further diluted in cell culture medium.
-
Capecitabine: An oral prodrug, less commonly used for direct in vitro studies due to its requirement for enzymatic activation. For in vivo studies, it is typically administered orally.
Table 1: Example Stock and Working Concentrations for In Vitro Assays
| Drug | Stock Concentration | Solvent | Working Concentration Range |
| Oxaliplatin | 1-5 mg/mL | D5W | 0.1 - 100 µM |
| 5-Fluorouracil | 10-50 mg/mL | Cell Culture Medium | 1 - 500 µM |
Cell Culture
Select cell lines relevant to the cancer type of interest (e.g., HT-29, HCT116 for colorectal cancer). Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase for all experiments.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Oxaliplatin and the combination drug(s) in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each drug and combination.
Synergy Analysis: Chou-Talalay Method
To determine if the combination of drugs is synergistic, additive, or antagonistic, the Chou-Talalay method can be employed.[5]
Workflow:
-
Determine the IC50 values of each drug individually.
-
Treat cells with combinations of the drugs at a constant ratio (e.g., based on their IC50 values).
-
Perform a cytotoxicity assay (e.g., MTT) for the drug combinations.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Caption: Workflow for determining drug synergy using the Chou-Talalay method.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.[9][13]
Protocol:
-
Treat cells in a flask with the desired drug concentrations for a specified duration (e.g., 24 hours).
-
Trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.[9]
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.[1][6]
Protocol:
-
Treat cells with the drug combinations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in the cellular response to treatment.
Protocol:
-
Treat cells with the drug combinations and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX for DNA damage, cleaved PARP, cleaved Caspase-3 for apoptosis).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Experimental Protocols
Animal Models
Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Model
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Drug Formulation and Administration
-
Oxaliplatin: Dissolve in D5W and administer via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
5-Fluorouracil: Can be administered i.p. or i.v.
-
Capecitabine: Administer orally (p.o.) via gavage. Prepare a suspension in a suitable vehicle like 0.5% carboxymethylcellulose.[14]
Table 2: Example Dosing Regimens for In Vivo Studies
| Drug | Dose Range | Route | Schedule |
| Oxaliplatin | 5-10 mg/kg | i.p. or i.v. | Once weekly |
| 5-Fluorouracil | 25-50 mg/kg | i.p. | Daily for 5 days |
| Capecitabine | 200-400 mg/kg | p.o. | Daily for 14 days, followed by 7 days rest |
Note: These are example ranges and should be optimized for the specific tumor model and drug combination.
Efficacy and Toxicity Evaluation
Efficacy Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = (Length x Width²) / 2).
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI compared to the vehicle control group.
-
Survival: Monitor animal survival as a primary endpoint.
Toxicity Assessment:
-
Body Weight: Monitor animal body weight regularly as an indicator of general health.
-
Clinical Observations: Observe animals for any signs of distress or toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for analysis.
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
-
Correlation of In Vitro and In Vivo Data: Correlate the findings from cell-based assays with the outcomes of the animal studies to build a comprehensive understanding of the drug combination's efficacy.
-
Mechanistic Insights: Relate the efficacy data to the molecular data (e.g., Western blotting) to elucidate the mechanisms of action and synergy.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical investigation of Oxaliplatin in combination chemotherapy. By employing these methodologies, researchers can generate high-quality, reproducible data to assess the therapeutic potential of novel drug combinations, understand their mechanisms of action, and identify potential biomarkers of response and resistance. This systematic approach is essential for the successful translation of promising preclinical findings into clinical applications for the benefit of cancer patients.
References
-
Qin, B., Tanaka, R., Shibata, Y., Arita, S., Ariyama, H., Kusaba, H., Baba, E., Harada, M., & Nakano, S. (2006). In-vitro schedule-dependent interaction between oxaliplatin and 5-fluorouracil in human gastric cancer cell lines. Anti-cancer drugs, 17(4), 423–430. [Link]
-
Martínez-Balibrea, E., Martínez-Cardús, A., Ginés, A., Ruiz de Porras, V., Moutinho, C., Bessa, X., & Esteller, M. (2015). Tumor-Related Molecular Mechanisms of Oxaliplatin Resistance. Molecular cancer therapeutics, 14(8), 1767–1776. [Link]
-
Gourley, C., & Cassidy, J. (2003). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. Critical reviews in oncology/hematology, 48(1), 3–14. [Link]
-
Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature protocols, 1(5), 2315–2319. [Link]
-
Cancer Stories. (2024, February 13). Oxaliplatin. Cancer Stories. [Link]
-
Kim, J. H., Kweon, S. S., Kwon, K. A., Choi, Y. S., Kim, H. J., & Shin, J. S. (2004). Combination Chemotherapy of Oxaliplatin and Capecitabine in Patients with Metastatic Colorectal Cancer: a Pilot Study. Cancer research and treatment, 36(5), 312–316. [Link]
-
Smolewski, P., & Robak, T. (2009). Inhibitory Effects of 5-Fluorouracil and Oxaliplatin on Human Colorectal Cancer Cell Survival Are Synergistically Enhanced by Sulindac Sulfide. Anticancer Research, 29(1), 157-164. [Link]
-
Creative Bioarray. (n.d.). Clonogenic Assay. Creative Bioarray. [Link]
-
Clinica Barcelona. (2009, May 21). Oxaliplatin Promotes the Survival of Drug-Resistant Colon Tumor Cells. Hospital Clínic de Barcelona. [Link]
-
Cassidy, J., Tabernero, J., Twelves, C., Brunschwig, E., Buser, K., Scheithauer, W., & de Gramont, A. (2004). XELOX (capecitabine plus oxaliplatin): active first-line therapy for patients with metastatic colorectal cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 22(11), 2084–2091. [Link]
-
Springer Nature Experiments. (n.d.). Clonogenic Cell Survival Assay. Springer Nature. [Link]
-
Kim, J. H., Won, J. H., Park, H. S., Park, J. O., Park, Y. S., Lim, H. Y., & Kang, W. K. (2002). A Phase II Study of Oxaliplatin Combined with 5-Fluorouracil and Leucovorin (Mayo Clinic Regimen) in 5-Fluorouracil Refractory Colorectal Cancer. Cancer Research and Treatment, 34(3), 218-222. [Link]
-
Mayo Clinic. (2025, July 8). Chemotherapy for colon cancer. Mayo Clinic. [Link]
-
ResearchGate. (n.d.). Markers of DNA damage response. (a, b) Western blots detecting γH2AX in... [Image]. ResearchGate. [Link]
-
Zwelling, L. A., Anderson, T., & Kohn, K. W. (1979). Mechanism of action of cis-dichlorodiammineplatinum(II). Cancer research, 39(2 Pt 1), 313–319. [Link]
-
Scarbrough, P. (2017, June 19). Clonogenic Assay [Video]. YouTube. [Link]
-
Chen, M. C., Chen, K. C., Lee, K. D., & Lin, S. R. (2007). Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells. International journal of cancer, 121(10), 2316–2323. [Link]
-
Yamada, Y., Takahari, D., Matsumoto, H., Baba, H., Tsubosa, Y., Muro, K., ... & Mishima, H. (2016). Bi-weekly Capecitabine–Oxaliplatin (XELOX) plus Bevacizumab as First-line Treatment of Metastatic Colorectal Cancer –The PHOENiX Trial. Anticancer Research, 36(7), 3525-3531. [Link]
-
Li, J., Feng, X., Xing, W., Wu, J., & Sai, K. (2001). Bimodal effects of 1R,2R-diaminocyclohexane(trans-diacetato)(dichloro)platinum(IV) on cell cycle checkpoints. Biochemical pharmacology, 62(10), 1331–1339. [Link]
-
Toloudi, M., Apostolou, P., & Papasotiriou, I. (2015). Efficacy of 5-FU or Oxaliplatin Monotherapy over Combination Therapy in Colorectal Cancer. Journal of Cancer Therapy, 6(4), 345-355. [Link]
-
Kolinsky, K., Shen, B. Q., Zhang, Y. E., Kohles, J., Dugan, U., Zioncheck, T. F., ... & Higgins, B. (2009). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. Molecular cancer therapeutics, 8(1), 75–82. [Link]
-
Das, S., & Bose, D. (2013). Kinetics and mechanism of interaction of some bioactive ligands with cis-diaqua(cis-1,2-diaminocyclohexane)platinum(II) in aqueous solution. Journal of Chemical Sciences, 125(5), 1133-1143. [Link]
-
Łaszcz, M., Trzcińska, K., Filip, K., Szyprowska, A., Mucha, M., & Krzeczyński, P. (2011). Stability studies of capecitabine. Journal of Thermal Analysis and Calorimetry, 105(3), 1071-1077. [Link]
-
ResearchGate. (n.d.). a Dose-dependent cytotoxic activity of oxaliplatin and 5-fluorouracil... [Image]. ResearchGate. [https://www.researchgate.net/figure/a-Dose-dependent-cytotoxic-activity-of-oxaliplatin-and-5-fluorouracil-in-HT29-and-LoVo_fig1_221921312]([Link] cytotoxic-activity-of-oxaliplatin-and-5-fluorouracil-in-HT29-and-LoVo_fig1_221921312)
-
Chen, J., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2025). USP10/XAB2/ANXA2 axis promotes DNA damage repair to enhance chemoresistance to oxaliplatin in colorectal cancer. Cell Death & Disease, 16(1), 12. [Link]
-
van der Woude, J. C., Gout, D. Y., Schoonen, P. M., van der Meer, P. J., van der Wulp, M., Lans, H., ... & van den Heuvel, D. (2023). Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy. NAR cancer, 5(4), zcad059. [Link]
-
Worcester Polytechnic Institute. (2019). Assessing the Effects of Oxaliplatin on an In Vitro Three-Dimensional Human Colorectal Cancer Model. Worcester Polytechnic Institute. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Stability study of the gastric floating dosage form of capecitabine. Journal of Thermal Analysis and Calorimetry, 121(2), 1641-1647. [Link]
-
ResearchGate. (n.d.). Oxaliplatin treatment induces a transient DNA damage in mice DRGs. Left... [Image]. ResearchGate. [Link]
- Google Patents. (n.d.). US7605282B2 - Process for the preparation of an oxaliplatin preparation.
-
Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2025). Combined Oxaliplatin with 5-Fluorouracil for Effective Chemotherapy Against Gastric Cancer in Animal Model. International Journal of Nanomedicine, 20, 4353-4368. [Link]
-
Patel, R. P., & Patel, G. N. (2014). Formulation and Evaluation of Capecitabine Immediate Release Tablets. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(1), 1-6. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Capecitabine-loaded NLC for Breast Cancer Treatment: Preparation, Characterization, and In vitro Evaluation. AAPS PharmSciTech, 23(6), 205. [Link]
-
The Pharma Innovation Journal. (2017). Formulation and In-vitro evaluation of capecitabine floating tablet. The Pharma Innovation Journal, 6(7), 38-43. [Link]
-
BC Cancer. (2025, October 1). BC Cancer Protocol Summary for Palliative Combination Chemotherapy for Metastatic Colorectal Cancer using Oxaliplatin, Bevacizumab and Capecitabine. BC Cancer. [Link]
Sources
- 1. Molecular Medicine Reports [spandidos-publications.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. Combined Oxaliplatin with 5-Fluorouracil for Effective Chemotherapy Against Gastric Cancer in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro schedule-dependent interaction between oxaliplatin and 5-fluorouracil in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic activity of oxaliplatin and 5-fluorouracil in patients with metastatic colorectal cancer with progressive disease while on or after 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibitory Effects of 5-Fluorouracil and Oxaliplatin on Human Colorectal Cancer Cell Survival Are Synergistically Enhanced by Sulindac Sulfide | Anticancer Research [ar.iiarjournals.org]
- 12. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cellular Uptake and Mechanistic Profiling of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II)
[1]
Part 1: Executive Summary & Mechanistic Rationale
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (hereafter DACH-Pt ) is the active cytotoxic moiety of the third-generation platinum drug, Oxaliplatin. Unlike Cisplatin, which relies heavily on the Copper Transporter 1 (CTR1) for entry, DACH-Pt exhibits a unique pharmacological profile due to its bulky hydrophobic 1,2-diaminocyclohexane ligand.
Understanding the cellular uptake of DACH-Pt is critical for three reasons:
-
Neurotoxicity: DACH-Pt accumulates in dorsal root ganglia (DRG) via Organic Cation Transporters (OCT2), leading to dose-limiting neuropathy.
-
Lack of Cross-Resistance: The DACH ligand prevents binding by the mismatch repair (MMR) complex, allowing efficacy in Cisplatin-resistant lines.
-
Solubility Challenges: The dichloro form is sparingly soluble compared to Oxaliplatin, requiring precise formulation protocols to avoid precipitation artifacts during uptake assays.
Mechanistic Pathway Visualization
The following diagram outlines the critical transport nodes (OCT2, CTR1) and the intracellular aquation cascade that must be considered when designing uptake inhibitors.
Figure 1: Cellular flux of DACH-Pt. Note the dominance of OCT2 (SLC22A2) in specific tissue types (e.g., colorectal, neuronal), distinguishing it from Cisplatin.
Part 2: Experimental Prerequisites (The "Hidden" Variables)
Before initiating protocols, address these specific physicochemical constraints of DACH-Pt:
Compound Solubilization
DACH-Pt(Cl2) has low aqueous solubility (~0.25 mg/mL).
-
Protocol: Dissolve stock DACH-Pt in anhydrous Dimethylformamide (DMF) or DMSO at 10-50 mM.
-
Critical Limit: The final concentration of organic solvent in the cell culture medium must be < 0.5% (v/v) . Higher concentrations permeabilize membranes, artificially inflating uptake rates.
The "Platinum Trap" (Adsorption Artifacts)
Platinum complexes adsorb avidly to polypropylene surfaces, leading to underestimation of drug concentration.
-
Mitigation: Use low-binding tubes (e.g., Eppendorf LoBind).
-
Pre-conditioning: Pre-rinse pipette tips with the drug solution once before dispensing the actual volume.
Part 3: Protocol A - Quantitative Whole-Cell Uptake via ICP-MS[2]
This is the gold standard for absolute quantification. Fluorescence tagging is not recommended for DACH-Pt uptake studies as the fluorophore (e.g., FITC) is often larger than the drug itself, completely altering its transport kinetics.
Materials
-
Instrument: ICP-MS (e.g., Agilent 7900 or PerkinElmer NexION).
-
Reagents: Nitric Acid (HNO3, Trace Metal Grade, >69%), Internal Standard Mix (Indium [In] or Yttrium [Y] at 10 ppb).
-
Lysis Buffer: 70% HNO3 (for digestion).[1]
Step-by-Step Workflow
Step 1: Seeding and Equilibration
-
Seed cells (e.g., HCT116, HEK293-OCT2) in 6-well plates at
cells/well. -
Allow attachment for 24 hours. Cell density should be ~70-80% confluence at time of treatment.
Step 2: Drug Exposure
-
Replace media with fresh media containing DACH-Pt (typically 5–50 µM).
-
Controls:
-
Blank: Media + 0.5% DMSO (No Pt).
-
Inhibition Control: Pre-incubate with Cimetidine (1 mM) for 1 hour to block OCT2-mediated uptake [1].
-
-
Incubate for defined timepoints (e.g., 1h, 4h, 24h).
Step 3: The "Cold Wash" (Critical Step)
Rationale: Active transporters like OCT2 are temperature-dependent. Washing with warm PBS allows efflux to continue during the wash. Cold PBS "freezes" the transport status.
-
Place plates on ice.
-
Aspirate drug media.
-
Wash 3x with ice-cold PBS (
).-
Note: Ensure thorough aspiration to remove loosely bound extracellular platinum.
-
Step 4: Harvesting and Lysis
-
Add 500 µL of Trypsin-EDTA or use a cell scraper (scraping is preferred to avoid potential protein degradation of membrane transporters).
-
Collect cell pellet by centrifugation (1000 x g, 5 min).
-
Resuspend pellet in 200 µL PBS.
-
Aliquot for Protein: Remove 20 µL for BCA/Bradford protein assay (normalization).
-
Digestion: Add 200 µL of 70% HNO3 to the remaining cell suspension.
-
Heat at
for 2 hours (or overnight at RT) until the solution is clear.
Step 5: ICP-MS Analysis[2]
-
Dilute the acid digest with ddH2O to reach a final acid concentration of < 5% (compatible with ICP-MS nebulizers).
-
Add Internal Standard (In/Y) to a final concentration of 10 ppb.
-
Measure isotope
.-
Interference Check: Monitor Hafnium (
) oxide formation, which can interfere with , though rare in biological samples.
-
Part 4: Protocol B - Subcellular Fractionation (Nucleus vs. Cytosol)
To confirm DACH-Pt efficacy, one must prove it reaches the nucleus.
Workflow Diagram
Figure 2: Differential centrifugation workflow for isolating nuclear-bound platinum.
Protocol Steps
-
Lysis: Resuspend cell pellet in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 0.1% NP-40 ).
-
Expert Insight: The 0.1% NP-40 concentration is critical. It lyses the plasma membrane but leaves the nuclear envelope intact [2].
-
-
Incubation: Incubate on ice for 10 minutes.
-
Separation: Centrifuge at 1,000 x g for 5 minutes at
. -
Purification: Wash the nuclear pellet once with lysis buffer (without NP-40) to remove cytosolic contaminants.
-
Digestion: Proceed with HNO3 digestion (as in Protocol A) for both fractions.
Part 5: Data Analysis & Presentation
Calculation Formulas
Do not report raw ppb values. Normalize to cell biomass.
- : Concentration from ICP-MS (ng/mL or ppb).
- : Volume of the digest (mL).
- : Dilution factor.
- : Total protein in the sample (mg).
Expected Data Trends (Validation)
Use this table to validate your results. If your data deviates significantly, check the Troubleshooting section.
| Condition | Expected Outcome (DACH-Pt) | Mechanism |
| Control (37°C) | High accumulation | Active Transport + Diffusion |
| 4°C Incubation | ~20-30% of Control | Active Transport inhibited; Diffusion only |
| + Cimetidine | Significant reduction (~50%) | Competitive inhibition of OCT2 [1] |
| + Copper Sulfate | Minimal reduction | DACH-Pt is less dependent on CTR1 than Cisplatin |
| Nuclear Fraction | ~15-20% of total intracellular Pt | DNA binding |
Part 6: Troubleshooting
| Issue | Probable Cause | Solution |
| High Background in Blanks | Memory effect in ICP-MS | Wash system with 2% HNO3 + 0.5% HCl between samples. |
| Low Recovery | Adsorption to plastic | Use LoBind tubes; keep samples in >1% HNO3. |
| No Inhibition by Cimetidine | Wrong Cell Line | Confirm OCT2 expression via Western Blot in your specific line (e.g., HCT116 is OCT2-low; transfected HEK-OCT2 is ideal). |
| Nuclear Fraction Impure | Over-lysis | Reduce NP-40 concentration or lysis time. Check Lamin B (nuclear) vs GAPDH (cytosol) markers. |
References
-
Zhang, S., et al. (2006). Organic Cation Transporters Are Determinants of Oxaliplatin Cytotoxicity. Cancer Research, 66(17), 8847–8857.
-
Stürup, S., et al. (2019). Distribution of platinum between nuclear and cytosolic fractions - Can subcellular fractionation be performed quantitatively? Journal of Pharmaceutical and Biomedical Analysis, 164, 593-597.
-
Sprowl, J. A., et al. (2013). Oxaliplatin-induced neurotoxicity is dependent on the organic cation transporter OCT2.[5] Proceedings of the National Academy of Sciences, 110(27), 11199-11204.
-
Brouwer, E., et al. (2021). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS).[6] Bio-protocol, 11(12), e4058.
Sources
- 1. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ambic.org [ambic.org]
- 3. Distribution of platinum between nuclear and cytosolic fractions - Can subcellular fractionation be performed quantitatively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (Oxaliplatin) in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, commonly known as oxaliplatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxaliplatin's aqueous solubility. As a third-generation platinum-based chemotherapeutic agent, oxaliplatin is a cornerstone in the treatment of colorectal cancer.[1][2] However, its limited water solubility and stability in certain aqueous media present significant challenges in experimental and clinical settings.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully manage these issues in your research.
Troubleshooting Guide: Common Solubility & Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My oxaliplatin powder is not fully dissolving in water or my aqueous buffer.
Root Cause Analysis: This is a common issue stemming from oxaliplatin's intrinsically low water solubility. The solubility is reported to be approximately 6 mg/mL at 20°C and up to 7.9 mg/mL at 37°C.[4] Exceeding these limits or using improper dissolution techniques will result in incomplete solubilization.
Step-by-Step Solution:
-
Verify Concentration: First, ensure the target concentration does not exceed the known solubility limit of oxaliplatin in water at your working temperature.
-
Recommended Solvent: For most in vitro applications, the preferred solvent is sterile, purified water (e.g., Milli-Q or equivalent) or a 5% dextrose solution.[5] Crucially, avoid using saline (0.9% NaCl) or any chloride-containing buffers for reconstitution , as chloride ions degrade oxaliplatin.[6][7]
-
Dissolution Technique:
-
Stock Solutions: It is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium or buffer immediately before use.
Q2: I observed a precipitate forming in my prepared oxaliplatin solution after a short period of storage.
Root Cause Analysis: The stability of oxaliplatin in aqueous solutions is concentration-dependent. While concentrated, ready-to-use infusion solutions (e.g., 13 mM) are stable for extended periods due to a phenomenon of self-association where drug molecules form dimers or other complexes, this stability is lost upon dilution.[9][10][11] Diluted aqueous solutions are prone to hydrolysis and precipitation, especially if not stored correctly.
Preventative Measures & Solutions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare aqueous solutions of oxaliplatin fresh for each experiment and avoid long-term storage of diluted solutions.[12] It is not recommended to store aqueous solutions for more than a day.[12][13]
-
Proper Storage of Stock Solutions: If a stock solution must be prepared in advance, some sources suggest it can be stored at -80°C in Milli-Q water.[12] However, stability under these conditions should be validated for your specific application.
-
Avoid Incompatible Media: As mentioned, chloride ions will accelerate degradation.[6][14] Furthermore, reactions with sulfur-containing compounds like glutathione can also lead to degradation.[15] Ensure your final medium does not contain reactive species.
Q3: My experimental results are inconsistent, suggesting my oxaliplatin is degrading. How can I minimize this?
Root Cause Analysis: Oxaliplatin's chemical structure makes it susceptible to degradation through several pathways in aqueous environments. The primary mechanism is the displacement of the oxalate ligand by nucleophiles, such as chloride ions or even water (hydrolysis), leading to inactive or altered forms of the platinum complex.[6][7] The pH of the solution also plays a critical role in its stability.
Workflow for Ensuring Stability:
Caption: Overview of advanced strategies to enhance oxaliplatin solubility.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of poorly soluble drugs. [16]This approach must be carefully evaluated for downstream applications to ensure the co-solvent itself does not introduce artifacts.
-
Complexation: Encapsulating oxaliplatin within the cavity of molecules like cyclodextrins or carboxylatopillara[15]rene can significantly enhance its solubility and stability in aqueous solutions. [17][18]* Nanoparticle-Based Drug Delivery Systems: This is a highly effective strategy. Encapsulating oxaliplatin within nanocarriers overcomes solubility issues and can improve the drug's pharmacokinetic profile, enhance tumor accumulation, and reduce side effects. [1][19][20]Common systems include:
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophilic drugs like oxaliplatin in their aqueous core. [1][21][22] * Solid Lipid Nanoparticles (SLNs): Lipid-based carriers that can improve drug loading and stability. [23] * Polymeric Nanoparticles: Using biodegradable polymers like PLGA to form a matrix that carries the drug. [19][24]
-
Q4: What are the main advantages of using a nanoparticle formulation for oxaliplatin?
Encapsulating oxaliplatin in nanocarriers offers several key benefits:
-
Improved Solubility and Stability: Overcomes the primary formulation hurdle. [19][21]* Enhanced Bioavailability: Protects the drug from premature degradation in the bloodstream. [25]* Reduced Side Effects: By altering the drug's biodistribution, nanocarriers can minimize accumulation in healthy tissues, thereby reducing toxic side effects like neurotoxicity. [1][19]* Targeted Delivery: Nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect or be actively targeted by attaching specific ligands to their surface. [1][20]
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL (approx. 5 mM) Oxaliplatin Aqueous Stock Solution
This protocol is intended for the preparation of a fresh stock solution for immediate use in in vitro assays.
Materials:
-
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (Oxaliplatin) powder (MW: 397.29 g/mol )
-
Sterile, purified water (e.g., Milli-Q or WFI) or sterile 5% Dextrose in Water (D5W)
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh 10 mg of oxaliplatin powder and transfer it to a sterile 15 mL conical tube.
-
Reconstitution: Add 5 mL of sterile water or D5W to the tube. This will yield a final concentration of 2 mg/mL.
-
Dissolution: Immediately cap the tube and vortex vigorously for 1-2 minutes. A brief sonication in a water bath can be used if needed to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Immediate Use: This solution is now ready for dilution into your cell culture medium to achieve the desired final concentration. Do not store this stock solution at 4°C or room temperature. Discard any unused solution at the end of the day.
Protocol 2: High-Level Workflow for Liposomal Encapsulation of Oxaliplatin
This workflow outlines the general steps for preparing oxaliplatin-loaded liposomes, a common strategy to improve solubility and delivery.
Principle: The film hydration method is widely used. Lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous solution containing the drug, leading to the self-assembly of liposomes that encapsulate the drug.
Steps:
-
Lipid Film Formation:
-
Select appropriate lipids (e.g., DPPC, Cholesterol, DSPE-PEG).
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
-
Hydration with Drug Solution:
-
Prepare an aqueous solution of oxaliplatin in a suitable buffer (e.g., a non-chloride buffer).
-
Add the oxaliplatin solution to the lipid film.
-
Hydrate the film (typically above the lipid phase transition temperature) with agitation to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated (free) oxaliplatin from the liposome formulation using techniques like dialysis or size exclusion chromatography.
-
-
Characterization:
References
-
IJSIT. (2012, September 15). RP-HPLC METHOD FOR THE QUANTIFICATION OF OXALIPLATIN IN FORMULATIONS. Available from: [Link]
-
J-Stage. Selective Delivery of Oxaliplatin to Tumor Tissue by Nanocarrier System Enhances Overall Therapeutic Efficacy of the Encapsulated Oxaliplatin. Available from: [Link]
-
PubMed. (2011, May 14). Stability of carboplatin and oxaliplatin in their infusion solutions is due to self-association. Available from: [Link]
-
Bentham Science. (2023, November 16). Nanoparticles Containing Oxaliplatin and the Treatment of Colorectal Cancer. Available from: [Link]
-
ResearchGate. Oxaliplatin Degradation in the Presence of Chloride: Identification and Cytotoxicity of the Monochloro Monooxalato Complex | Request PDF. Available from: [Link]
-
ResearchGate. Oxaliplatin degradation in the presence of important biological sulphur-containing compounds and plasma ultrafiltrate | Request PDF. Available from: [Link]
-
AACR Journals. (2007, August 15). Oxaliplatin Pharmacokinetics and Pharmacodynamics in Adult Cancer Patients with Impaired Renal Function. Available from: [Link]
-
MDPI. (2024, August 28). Liposomal Formulations of Metallodrugs for Cancer Therapy. Available from: [Link]
-
PubChem - NIH. Oxaliplatin | C8H14N2O4Pt | CID 9887054. Available from: [Link]
-
MDPI. (2020, July 21). Lipid-Based Drug Delivery Nanoplatforms for Colorectal Cancer Therapy. Available from: [Link]
-
PubMed. (2004, May 15). Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex. Available from: [Link]
-
ResearchGate. (2023, May 28). What is the most suitable solvent for dissolving Oxaliplatin to be used in vitro, and long-term storage guidelines?. Available from: [Link]
-
Taylor & Francis Online. (2021, June 29). In-vitro evaluation of dendrimeric formulation of oxaliplatin. Available from: [Link]
-
SciSpace. Development and Validation of a Simple and Selective Analytical HPLC Method for the Quantification of Oxaliplatin. Available from: [Link]
-
PMC. (2016, July 14). Preparation and Evaluation of Oxaliplatin Thermosensitive Liposomes with Rapid Release and High Stability. Available from: [Link]
-
USP-NF. Oxaliplatin. Available from: [Link]
-
ResearchGate. (2025, November 27). Development and Validation of a Simple and Selective Analytical HPLC Method for the Quantification of Oxaliplatin. Available from: [Link]
- Google Patents. KR20090097640A - Stable Oxaliplatin Aqueous Composition.
-
PubMed. (2024, May 15). Quantification of oxaliplatin- and ioversol-related compounds in pharmaceutical formulations using novel HPLC-ICP-MS methods. Available from: [Link]
-
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
Longdom Publishing. (2012, March 13). Oxaliplatin and pH. Available from: [Link]
-
PubMed. Preparation and antitumor evaluation of water-soluble derivatives of dichloro(1,2-diaminocyclohexane)platinum(II). Available from: [Link]
-
PMC. (2025, October 1). Sustainability-based comparative stability of oxaliplatin plus leucovorin and 5-fluorouracil in infusion bags with application to plasma and colonic media samples. Available from: [Link]
-
RSC Publishing. (2017, April 19). A pH responsive complexation-based drug delivery system for oxaliplatin. Available from: [Link]
-
PMC. A pH responsive complexation-based drug delivery system for oxaliplatin. Available from: [Link]
-
ResearchGate. (2017, April 18). A pH responsive complexation-based drug delivery system for oxaliplatin. Available from: [Link]
-
Taylor & Francis Online. (2015, December 24). Formulation and optimization of oxaliplatin immuno-nanoparticles using Box–Behnken design and cytotoxicity assessment for synergistic and receptor-mediated targeting in the treatment of colorectal cancer. Available from: [Link]
-
Dr. Reddy's API. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article. Available from: [Link]
-
PMC. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation. Available from: [Link]
-
Semantic Scholar. (2011, April 4). Stability of Carboplatin and Oxaliplatin in their Infusion Solutions is Due to Self-Association. Available from: [Link]
- Google Patents. WO2007140804A1 - A process for the preparation of an oxaliplatin.
-
Syracuse University. Stability of Carboplatin and Oxaliplatin in their Infusion Solutions is Due to Self-Association. Available from: [Link]
Sources
- 1. Selective Delivery of Oxaliplatin to Tumor Tissue by Nanocarrier System Enhances Overall Therapeutic Efficacy of the Encapsulated Oxaliplatin [jstage.jst.go.jp]
- 2. longdom.org [longdom.org]
- 3. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20090097640A - Stable Oxaliplatin Aqueous Composition - Google Patents [patents.google.com]
- 5. Oxaliplatin | DNA/RNA Synthesis inhibitor | DNA alkylator| organoplatinum complex | CAS 61825-94-3 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. uspnf.com [uspnf.com]
- 9. Stability of carboplatin and oxaliplatin in their infusion solutions is due to self-association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. "Stability of Carboplatin and Oxaliplatin in their Infusion Solutions i" by Anthony J. Di Pasqua, Deborah J. Kerwood et al. [surface.syr.edu]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. A pH responsive complexation-based drug delivery system for oxaliplatin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Preparation and Evaluation of Oxaliplatin Thermosensitive Liposomes with Rapid Release and High Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A pH responsive complexation-based drug delivery system for oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijsit.com [ijsit.com]
- 27. scispace.com [scispace.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II)
[1]
Compound Identifier:
Part 1: The Stability Paradox (Mechanistic Insight)
As a researcher working with Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (hereafter referred to as
While Oxaliplatin is stabilized by an oxalate ligand,
-
The Chloride Equilibrium (Stabilizing): In high-chloride media (e.g., DMEM, RPMI, Saline ~150 mM
), the high concentration of chloride suppresses the hydrolysis (aquation) of the drug.[1] Unlike Cisplatin, which requires aquation to activate, is structurally "intact" in saline but biologically less active until it enters the low-chloride environment of the cell. -
The Sulfur Sink (Destabilizing): This is the primary cause of experimental failure. Cell culture media contains Methionine and Cysteine (free or in serum albumin). Platinum(II) is a "soft" acid and has a high affinity for "soft" sulfur bases. These nucleophiles displace the chloride ligands irreversibly in the extracellular space, forming inactive Pt-S adducts before the drug enters the cell.
-
The Solvent Trap (Solubility vs. Stability):
has poor water solubility. While DMSO is the standard solvent for screening, DMSO coordinates to the Platinum center, displacing chloride and altering the drug's pharmacokinetics and cytotoxicity.
Visualizing the Degradation Pathways
The following diagram illustrates the fate of
Figure 1: Chemical fate of
Part 2: Troubleshooting Guide
Use this table to diagnose issues with your current experiments.
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | Solubility Shock: | Step-down Dilution: Dilute stock into an intermediate solvent (e.g., DMF) or ensure final concentration is < 100 µM.[1] Vortex immediately upon addition.[1] |
| Loss of Potency (IC50 increases) | DMSO Inactivation: Stock solution stored in DMSO for >24 hours allows DMSO to replace Cl ligands. | Fresh Prep: Prepare DMSO stocks immediately before use. Do not freeze and reuse DMSO stocks of Platinum(II) compounds. |
| Variable Cytotoxicity | Media Pre-incubation: Drug was mixed with media and left to stand before adding to cells. Sulfur amino acids deactivated the Pt. | Direct Addition: Add the drug to the cells immediately after dilution. Never "pre-mix" in media for >15 mins. |
| Yellowing of Stock Solution | Oxidation or Contamination: Platinum solutions should be clear or pale yellow. Darkening indicates degradation.[1] | Discard: Discard the stock. Ensure protection from light.[1] |
Part 3: Optimized Protocols
Protocol A: Preparation of Stock Solution
Standardize your solvent choice to ensure reproducibility.
Solvent Selection Logic:
-
Water/Saline: Not recommended (Solubility is too low).
-
DMSO: Acceptable only for immediate use.[1] High risk of ligand displacement.
-
DMF (Dimethylformamide): Recommended.
is soluble in DMF, and DMF is a weaker ligand than DMSO, reducing the rate of solvolysis.
Step-by-Step:
-
Weighing: Weigh the solid
into a glass vial (avoid plastics for long-term storage of stocks). -
Dissolution: Add anhydrous DMF to achieve a concentration of 10 mM to 20 mM .
-
Note: If using DMSO, limit concentration to 10 mM to prevent precipitation upon dilution.[1]
-
-
Agitation: Sonicate for 5–10 minutes if not fully dissolved. Solution must be clear.
-
Usage:
-
If using DMF: Stable for ~1 week at -20°C (protect from moisture).
-
If using DMSO: Use immediately (within 30 mins). Discard unused portion.
-
Protocol B: In Vitro Treatment (The "Zero-Wait" Method)
This protocol minimizes the interaction between Pt and Media components.
-
Cell Prep: Plate cells in 96-well plates (e.g., 100 µL/well) and allow attachment (24h).
-
Intermediate Dilution:
-
Final Addition:
-
Add 11 µL of the 10x PBS working solution directly to the 100 µL of media in the well.
-
Result: Final concentration 10 µM.[1]
-
-
Timing: Perform steps 2 and 3 within 5 minutes.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store
Q2: Why is my IC50 different from Oxaliplatin if this is the "active" form?
A: While
Q3: Does Fetal Bovine Serum (FBS) affect stability?
A: Yes, significantly. FBS contains albumin, which has free thiol groups (Cysteine-34) and methionine residues.[1] Albumin acts as a "sponge," binding
Q4: Can I use "aged" DMSO stocks?
A: Absolutely not. Research confirms that Platinum(II) complexes in DMSO undergo ligand exchange. An "aged" DMSO solution contains
Part 5: Solvent Decision Tree
Use this logic flow to determine the correct handling for your specific assay conditions.
Figure 2: Decision tree for solvent selection to maximize stability.
References
-
Hall, M. D., et al. (2014). "Say no to DMSO: dimethylsulfoxide inactivates cisplatin, carboplatin, and other platinum complexes."[1] Cancer Research.[1] Link
- Relevance: Establishes the critical instability of Pt drugs in DMSO.
-
Graham, M. A., et al. (2004). "Pharmacokinetics of platinum drugs." Cancer Treatment Reviews. Link
- Relevance: details the reaction of Pt drugs with plasma proteins and chloride equilibrium.
-
Rothenburger, C., et al. (2006). "Synthesis and characterization of [(1R,2R)-trans-diaminocyclohexane]platinum(II) coordinated to sulfur and selenium amino acids."[1] Chemistry & Biodiversity.[1] Link
- Relevance: Defines the rapid reaction between and Methionine/Cysteine.
-
Bancroft, D. P., et al. (1990). "Pt-195 NMR kinetic studies of the reactions of DNA-binding antitumor platinum complexes with sulfur nucleophiles."[1] Inorganic Chemistry. Link
- Relevance: Kinetic data on the competition between chloride and sulfur ligands.
Technical Support Center: Minimizing Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (Oxaliplatin)-Induced Neurotoxicity
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to advancing research on minimizing oxaliplatin-induced neurotoxicity. As a platinum-based chemotherapeutic agent, oxaliplatin is a cornerstone in the treatment of various cancers, particularly colorectal cancer.[1] However, its dose-limiting neurotoxicity presents a significant clinical challenge, often leading to treatment discontinuation and a diminished quality of life for patients.[2][3][4] This guide is designed to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to support your experimental endeavors in this critical area of research.
Our approach is grounded in years of collective field experience and a deep understanding of the intricate molecular mechanisms at play. We aim to empower your research by not just providing protocols, but by explaining the "why" behind experimental choices, ensuring the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers have when embarking on studies of oxaliplatin-induced neurotoxicity.
Q1: What are the primary mechanisms underlying oxaliplatin-induced neurotoxicity?
A1: Oxaliplatin-induced neurotoxicity is a multifactorial process. The primary mechanisms include:
-
Ion Channel Dysfunction: Oxaliplatin and its metabolites can alter the function of voltage-gated sodium (Na+) channels on sensory neurons, leading to neuronal hyperexcitability. This is a key factor in the acute, cold-sensitive neuropathy experienced by many patients.[4][5]
-
Oxidative Stress: The drug induces the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage to lipids, proteins, and DNA.[6][7]
-
Mitochondrial Dysfunction: Oxaliplatin can damage mitochondrial DNA and impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.[8]
-
DNA Adduct Formation: Similar to its anti-cancer mechanism, oxaliplatin can form platinum-DNA adducts in dorsal root ganglion (DRG) neurons, which can trigger apoptosis.[9]
-
Neuroinflammation: Activation of glial cells and immune cells in the peripheral and central nervous system contributes to the development and maintenance of neuropathic pain.
Q2: What are the key differences between the acute and chronic forms of oxaliplatin neurotoxicity?
A2: Oxaliplatin induces two distinct types of neurotoxicity:
| Feature | Acute Neurotoxicity | Chronic Neurotoxicity |
| Onset | Occurs during or within hours to days of infusion.[2][3][5] | Develops cumulatively over multiple treatment cycles.[2][3] |
| Symptoms | Paresthesias (tingling, numbness), dysesthesias (abnormal sensations), often triggered or worsened by cold. May include muscle cramps and jaw tightness.[2][5][10] | Persistent numbness, tingling, and pain in a "stocking-and-glove" distribution. Can lead to sensory ataxia and functional impairment.[2][3][10] |
| Primary Mechanism | Believed to be a channelopathy involving voltage-gated sodium channels.[5] | Axonal degeneration and neuronal damage in the dorsal root ganglia due to cumulative toxicity.[2] |
| Reversibility | Typically transient and resolves within days.[2][5] | May be long-lasting and, in some cases, irreversible, though improvement can occur over months to years after treatment cessation.[2] |
Q3: What are the most common in vitro and in vivo models used to study this phenomenon?
A3: A variety of models are employed to investigate oxaliplatin-induced neurotoxicity:
-
In Vitro Models:
-
Neuronal Cell Lines: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are frequently used to study neurite outgrowth, apoptosis, and mitochondrial function.
-
Primary Dorsal Root Ganglion (DRG) Neuron Cultures: These provide a more physiologically relevant model for studying the direct effects of oxaliplatin on sensory neurons.
-
-
In Vivo Models:
-
Rodent Models (Rats and Mice): Oxaliplatin is administered to induce behavioral signs of neuropathy, such as mechanical allodynia (pain from a non-painful stimulus) and cold hypersensitivity. These models are essential for preclinical testing of neuroprotective agents.[11] Common strains include C57BL/6J and BALB/cJ mice and Sprague-Dawley or Wistar rats.[12]
-
Q4: What are the main challenges in translating preclinical findings to clinical success for neuroprotective agents?
A4: Despite promising preclinical data for many potential neuroprotective agents, clinical translation has been challenging due to several factors:
-
Model Limitations: Animal models may not fully recapitulate the complexity of human neuropathy, including the influence of the tumor itself and other chemotherapeutic agents.
-
Endpoint Mismatch: Preclinical studies often focus on behavioral endpoints that may not directly correlate with the patient-reported outcomes and functional limitations that are critical in clinical trials.
-
Dosing and Timing: The optimal dose and timing of administration of a neuroprotective agent in relation to oxaliplatin infusion are often difficult to determine.
-
Patient Heterogeneity: Genetic variability among patients can influence their susceptibility to neurotoxicity and their response to neuroprotective interventions.[13]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during experiments.
In Vitro Assays
Issue 1: High Variability in Neuronal Cell Viability or Neurite Outgrowth Assays
-
Potential Cause:
-
Inconsistent Cell Health: Cells may be at different passage numbers, have varying confluency at the time of treatment, or be experiencing underlying stress.
-
Oxaliplatin Degradation: Oxaliplatin solutions can lose potency if not prepared and stored correctly.
-
Uneven Plating: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, leading to increased drug concentration.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and allow them to adhere and stabilize for 24 hours before treatment.
-
Fresh Drug Preparation: Prepare oxaliplatin solutions fresh for each experiment from a reliable stock.
-
Careful Plating Technique: Ensure thorough mixing of the cell suspension before plating and use a consistent pipetting technique. Consider using a multichannel pipette for better consistency.
-
Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for data collection. Fill these wells with sterile PBS or media to create a humidity barrier.
-
Include Proper Controls: Always include untreated control wells and a positive control for neurotoxicity if available.
-
Issue 2: Lack of Expected Neurotoxic Effect at Reported Concentrations
-
Potential Cause:
-
Cell Line Resistance: The specific cell line or even a sub-clone may have inherent or acquired resistance to oxaliplatin.
-
Incorrect Drug Concentration: Errors in calculation or dilution of the oxaliplatin stock solution.
-
Short Exposure Time: The duration of oxaliplatin exposure may be insufficient to induce a measurable toxic effect.
-
-
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: If possible, obtain a new vial of the cell line from a reputable source. Test a range of oxaliplatin concentrations to establish a dose-response curve for your specific cells.
-
Confirm Drug Concentration: Double-check all calculations and ensure the stock solution is properly dissolved and stored.
-
Optimize Exposure Time: Conduct a time-course experiment to determine the optimal duration of oxaliplatin treatment for your chosen endpoint.
-
In Vivo Models
Issue 3: Inconsistent or Absent Behavioral Phenotypes (Mechanical Allodynia, Cold Hypersensitivity)
-
Potential Cause:
-
Suboptimal Oxaliplatin Dosing or Schedule: The cumulative dose or the frequency of administration may not be sufficient to induce a robust and stable neuropathy.[14]
-
Animal Strain Variability: Different mouse or rat strains can exhibit varying susceptibility to oxaliplatin-induced neurotoxicity.[15]
-
Improper Acclimatization: Animals that are not properly acclimated to the testing environment and procedures will show high levels of stress and variability in their responses.
-
Experimenter Variability: Inconsistent handling of animals or application of stimuli can significantly impact behavioral outcomes.
-
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Review the literature for established protocols for your chosen animal model. Consider a pilot study to determine the optimal dose and schedule to achieve a consistent phenotype.
-
Select an Appropriate Strain: Based on literature review, choose a strain known to be sensitive to oxaliplatin.
-
Thorough Acclimatization: Allow animals to acclimate to the testing room for at least one hour before each session. Handle the animals gently and consistently. Acclimatize them to the testing apparatus on several occasions before baseline measurements.
-
Standardize Testing Procedures: Ensure all experimenters are trained on the precise method of stimulus application (e.g., von Frey filaments, acetone drop). Blinding the experimenter to the treatment groups is crucial to prevent bias.
-
Issue 4: Difficulty Distinguishing Between Motor Deficits and Sensory Neuropathy
-
Potential Cause:
-
Systemic Toxicity: Higher doses of oxaliplatin can cause systemic toxicity, leading to general malaise, weight loss, and reduced motor activity, which can confound the interpretation of sensory tests.[16]
-
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor animal weight, food and water intake, and general appearance throughout the study. A significant decline in overall health may indicate systemic toxicity.
-
Incorporate Motor Function Tests: Use tests like the rotarod or open-field test to specifically assess motor coordination and activity. A deficit in these tests alongside sensory hypersensitivity can help differentiate between motor impairment and a primary sensory neuropathy.
-
Observe Animal's Response: During sensory testing, carefully observe the quality of the withdrawal response. A brisk, well-coordinated withdrawal is indicative of a nociceptive response, whereas a slow, clumsy movement may suggest a motor deficit.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Assessment of Oxaliplatin-Induced Neurite Outgrowth Inhibition in PC12 Cells
This protocol is adapted from methodologies described in the literature for assessing neurotoxicity.[17]
Materials:
-
PC12 cells
-
Collagen type IV-coated plates
-
Nerve Growth Factor (NGF)
-
Oxaliplatin
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen type IV-coated plates at a density that allows for individual cell visualization and neurite extension without excessive cell-cell contact.
-
Neurite Induction: After 24 hours, replace the medium with a low-serum medium containing NGF (e.g., 50-100 ng/mL) to induce neuronal differentiation and neurite outgrowth.
-
Oxaliplatin Treatment: Concurrently with NGF or 24 hours after, add oxaliplatin at various concentrations to the culture medium. Include an untreated control group (NGF only).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite growth.
-
Imaging: Capture images of multiple random fields for each treatment condition using a phase-contrast or fluorescence microscope.
-
Quantification: Use image analysis software to measure the length of the longest neurite for at least 50 individual cells per condition. The percentage of cells bearing neurites can also be quantified.
-
Data Analysis: Compare the average neurite length and percentage of neurite-bearing cells between the oxaliplatin-treated groups and the control group.
Protocol 2: Assessment of Mechanical Allodynia in a Rodent Model
This protocol is based on the widely used von Frey filament test.[11]
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the animal in the testing chamber on the elevated mesh platform and allow it to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of intermediate force.
-
Response Observation: A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If the animal withdraws, use the next weaker filament. If there is no response, use the next stronger filament.
-
Data Recording: Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.
-
Baseline and Post-Treatment Measurements: Establish a stable baseline for each animal over several days before initiating oxaliplatin treatment. Repeat the measurements at regular intervals after treatment.
Protocol 3: Quantification of Reactive Oxygen Species (ROS) in Cultured Neurons
This protocol utilizes the fluorescent probe CM-H2DCFDA.[6][18]
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y or primary DRG neurons)
-
CM-H2DCFDA probe
-
Oxaliplatin
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Oxaliplatin Treatment: Treat the cells with the desired concentration of oxaliplatin for the appropriate duration. Include an untreated control.
-
Probe Loading: Remove the treatment medium and incubate the cells with CM-H2DCFDA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~495 nm, emission ~525 nm).
-
Data Normalization: Normalize the fluorescence intensity to the number of cells (e.g., by using a DNA-binding dye like Hoechst 33342).
Protocol 4: Western Blot Analysis of Apoptosis Markers
This protocol outlines the detection of cleaved caspase-3 and PARP as indicators of apoptosis.[8][19][20]
Materials:
-
Oxaliplatin-treated and control cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of cleaved caspase-3 and cleaved PARP to the loading control (β-actin or GAPDH). An increase in the cleaved forms indicates the induction of apoptosis.[19]
Protocol 5: TUNEL Assay for Apoptosis Detection in Tissue Sections
This protocol is for detecting DNA fragmentation in apoptotic cells within tissue sections.[21][22][23]
Materials:
-
Paraffin-embedded or frozen tissue sections from oxaliplatin-treated and control animals
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (TdT enzyme and labeled dUTPs)
-
Fluorescent microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene, followed by a graded series of ethanol, and finally in PBS.
-
Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.
-
Equilibration: Rinse the sections and incubate with equilibration buffer for 10 minutes.
-
TdT Labeling: Add the TUNEL reaction mixture to the sections and incubate for 60 minutes at 37°C in a humidified chamber.
-
Stop Reaction: Stop the reaction by washing the sections.
-
Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized. If using a biotin-labeled dUTP, an additional step with fluorescently-labeled streptavidin is required.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the slides with mounting medium.
-
Imaging and Analysis: Visualize the sections under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clarity and understanding. The following diagrams were created using Graphviz (DOT language).
Signaling Pathway of Oxaliplatin-Induced Neurotoxicity
Caption: Preclinical workflow for neuroprotective agent evaluation.
References
- Argyriou, A. A., et al. (2013). "Oxaliplatin-induced peripheral neurotoxicity: a systematic review.
- Bennett, G. J., et al. (2011).
- Branca, J. J. V., et al. (2021).
- Cavaletti, G., & Marmiroli, P. (2015). "Updates on oxaliplatin-induced peripheral neurotoxicity (OXAIPN)." Expert opinion on drug safety, 14(7), 1111-1123.
- Descoeur, J., et al. (2011). "Oxaliplatin-induced cold hypersensitivity is due to remodelling of ion channel expression in distant DRG neurons." Pain, 152(12), 2828-2837.
- Gamelin, L., et al. (2002). "Clinical aspects of oxaliplatin neurotoxicity." The oncologist, 7(3), 233-243.
- Grolleau, F., et al. (2001). "Oxaliplatin neurotoxicity: a new point of view." Journal of the peripheral nervous system: JPNS, 6(4), 205-214.
- Joseph, E. H., & Levine, J. D. (2009).
- Krishnan, A. V., et al. (2005).
- Marmiroli, P., et al. (2017). "Susceptibility of different mouse strains to oxaliplatin peripheral neurotoxicity: Phenotypic and genotypic insights." PloS one, 12(10), e0186250.
- Pachman, D. R., et al. (2015). "Comparison of oxaliplatin and paclitaxel-induced neuropathy (Alliance A151408)." Supportive Care in Cancer, 23(8), 2355-2364.
- Park, S. B., et al. (2009).
- Seretny, M., et al. (2014). "Incidence, prevalence, and predictors of chemotherapy-induced peripheral neuropathy: a systematic review and meta-analysis." Pain, 155(12), 2461-2470.
- Staff, N. P., et al. (2019). "Chemotherapy-induced peripheral neuropathy: A current review." Annals of internal medicine, 171(9), 655-667.
- Ta, L. E., et al. (2009). "Transient receptor potential ankyrin 1 antagonists block the noxious cold hypersensitivity induced by oxaliplatin in rodents." Cancer research, 69(7), 3105-3112.
- Velasco, R., & Bruna, J. (2014). "Oxaliplatin neurotoxicity." Current opinion in neurology, 27(5), 547-555.
- Wang, T., et al. (2019). "Oxaliplatin induces apoptosis and inhibits proliferation of human colorectal cancer cells by activating the ROS/JNK signaling pathway." Journal of BUON: official journal of the Balkan Union of Oncology, 24(1), 123-128.
- Wilson, R. H., et al. (2002). "Acute oxaliplatin-induced peripheral nerve hyperexcitability." Journal of clinical oncology, 20(7), 1767-1774.
- Xiao, W. H., et al. (2011). "Characterization of a rat model of chronic painful peripheral neuropathy produced by the chemotherapeutic agent, paclitaxel." Pain, 152(3), 643-653.
- Yi, J. M., et al. (2016). "KIOM-CRC# 140 (FFWE) attenuates oxaliplatin-induced neurotoxicity in vitro and in vivo model." J Cancer Sci Ther, 8, 11.
- Zheng, H., et al. (2011).
- de Gramont, A., et al. (2000). "Leucovorin and fluorouracil with or without oxaliplatin as first-line treatment in advanced colorectal cancer." Journal of Clinical Oncology, 18(16), 2938-2947.
- Grothey, A. (2003). "Clinical management of oxaliplatin-associated neurotoxicity." Clinical colorectal cancer, 3(1), 38-46.
- Loprinzi, C. L., et al. (2020). "Prevention and management of chemotherapy-induced peripheral neuropathy in survivors of adult cancers: ASCO guideline update." Journal of Clinical Oncology, 38(28), 3325-3348.
- Mols, F., et al. (2013). "Long-term neurotoxic side effects of chemotherapy in patients with colorectal cancer: a study from the population-based PROFILES registry." Journal of clinical oncology, 31(20), 2545-2552.
- Oun, R., et al. (2018). "Chemotherapy-induced peripheral neuropathy: a review of recent findings." Critical reviews in toxicology, 48(10), 826-841.
- Podratz, J. L., et al. (2011). "Cisplatin and oxaliplatin induce different patterns of mitochondrial dysfunction in dorsal root ganglion neurons." Neurobiology of disease, 43(1), 124-131.
- Scuteri, D., et al. (2013). "Oxaliplatin-induced oxidative stress in nervous system-derived cellular models: could it correlate with in vivo neuropathy?." Free Radical Biology and Medicine, 60, 126-133.
- Sprowl, J. A., et al. (2013). "The organic cation transporter OCT2 is a key determinant of oxaliplatin-induced neurotoxicity.
-
Pfizer Inc. (2022). OXALIPLATIN injection, solution. U.S. Food and Drug Administration. [Link]
- Todd, D., & Ammar, H. (2022). Oxaliplatin. In StatPearls [Internet].
-
ScienCell Research Laboratories. (n.d.). TUNEL Apoptosis Assay (TUNEL). [Link]
-
OncoLink. (n.d.). Oxaliplatin-Associated Neuropathy. [Link]
-
DiaComp. (2009). Nerve Conduction Velocity Tests. [Link]
- Liu, Y., et al. (2019). "Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS." OncoTargets and therapy, 12, 6061.
- Meyer, D., et al. (2014). "In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves." Journal of visualized experiments: JoVE, (86), 51336.
-
GenScript. (n.d.). TUNEL Universal Apoptosis Detection Kit Cat. No. L00427 (FITC-labeled). [Link]
- Gornall, A., et al. (2021). "Protection against oxaliplatin-induced mechanical and thermal hypersensitivity in Sarm1−/− mice." bioRxiv.
-
Assay Genie. (2022). TUNEL staining : The method of choice for measuring cell death. [Link]
- Cassidy, J., & Misset, J. L. (2002). "Oxaliplatin-related neurotoxicity: a survey of oxaliplatin-associated neurotoxicity using an interview-based questionnaire in patients with metastatic colorectal cancer." BMC cancer, 2(1), 1-8.
- Cavaletti, G., et al. (2020).
-
Kent & Medway Cancer Collaborative (KMCC) team. (n.d.). Guidance on the assessment and management of oxaliplatin induced neuropathy. [Link]
Sources
- 1. Frontiers | Oxaliplatin-induced peripheral neurotoxicity in colorectal cancer patients: mechanisms, pharmacokinetics and strategies [frontiersin.org]
- 2. Management of oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin Induced Neurotoxicity among Patients with Colorectal Cancer: Documentation in Medical Records—A Pilot Study [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. research-management.mq.edu.au [research-management.mq.edu.au]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]
- 12. Frontiers | Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Dose-Escalation and Pharmacokinetic Study Following a Single Dose of Oxaliplatin in Cancer-Bearing Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Susceptibility of different mouse strains to oxaliplatin peripheral neurotoxicity: Phenotypic and genotypic insights | PLOS One [journals.plos.org]
- 16. Frontiers | Neurological adverse events associated with oxaliplatin: A pharmacovigilance analysis based on FDA adverse event reporting system [frontiersin.org]
- 17. protocols.io [protocols.io]
- 18. Figure 6 | PLOS One [journals.plos.org]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. ptglab.com [ptglab.com]
- 23. assaygenie.com [assaygenie.com]
improving the stability of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum stock solutions
Topic: Improving the stability of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum stock solutions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Product Focus: Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) Synonyms: Pt(DACH)Cl₂, Oxaliplatin Impurity B, Dichloro(1,2-diaminocyclohexane)platinum(II).[1] CAS: 61848-66-6 (generic stereochemistry often 61825-94-3)
Core Technical Brief: The Stability Paradox
Researchers often encounter rapid degradation or precipitation when preparing stock solutions of Pt(DACH)Cl₂ . Unlike its derivative Oxaliplatin (which contains a bidentate oxalate ligand), the dichloro species is highly susceptible to aquation (hydrolysis) in water and ligand exchange in sulfoxide solvents.
The Golden Rule: Stability is dictated by the Chloride Ion Common Effect .
To maintain the integrity of the
Critical Solvent Selection Guide
The choice of solvent is the single most significant variable in your experiment. Use the table below to select the correct vehicle based on your concentration requirements.
| Solvent System | Suitability | Max Solubility (Approx.) | Mechanism of Action / Risk |
| 0.9% NaCl (Saline) | HIGH (Recommended) | ~0.2 - 0.5 mg/mL | Stabilizing: High |
| Pure Water | CRITICAL FAILURE | Low | Destabilizing: Promotes rapid aquation to |
| DMSO | AVOID | High (>10 mg/mL) | Reactive: DMSO coordinates with Pt(II), displacing chlorides to form inactive DMSO-adducts. |
| DMF | MODERATE | High (>5 mg/mL) | Alternative: Useful for high-concentration stocks. Less reactive than DMSO but can eventually reduce Pt over long periods. |
Mechanism of Instability (Visualized)
Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates why Saline protects your compound while Water and DMSO degrade it.
Figure 1: The stability equilibrium. Adding NaCl (green arrow) forces the reaction backward, preserving the intact Dichloro species. DMSO (grey arrow) irreversibly alters the complex.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Low-Concentration Stock (Recommended)
Best for: Cell viability assays, immediate injections, and stability studies.
-
Calculate: Target a concentration of
0.5 mM (approx. 0.2 mg/mL). Exceeding this in aqueous media risks precipitation. -
Vehicle Preparation: Prepare a 0.9% (154 mM) NaCl solution. Do not use PBS (Phosphate Buffered Saline) if possible, as phosphate can occasionally participate in ligand exchange, though it is safer than water.
-
Solubilization:
-
Add the Pt(DACH)Cl₂ powder to the saline.
-
Sonicate at ambient temperature for 5–10 minutes. Note: The compound is hydrophobic; initial wetting is difficult.
-
Warm gently to 37°C if dissolution is incomplete. Do not exceed 50°C.
-
-
Filtration: Filter through a 0.22 µm PES or PTFE membrane . Nylon filters can bind platinum compounds.
Protocol B: Preparation of High-Concentration Stock
Best for: Animal dosing (low volume) or "spike" additions to media.
-
Vehicle: Use Anhydrous DMF (Dimethylformamide) .
-
Solubilization: Dissolve Pt(DACH)Cl₂ to a concentration of 5–10 mM .
-
Usage:
-
Store at -20°C in amber glass vials.
-
Dilute immediately before use. When diluting into aqueous media, ensure the final solution contains physiological chloride (NaCl) to prevent immediate hydrolysis upon dilution.
-
Troubleshooting & FAQs
Case #1: "My solution turned cloudy after 24 hours."
Diagnosis: Hydrolysis and reprecipitation. Explanation: If you dissolved the compound in pure water or low-chloride buffer, the chloride ligands were replaced by water (aquation). The resulting aquo-species can polymerize or form insoluble hydroxo-bridged dimers over time. Fix: Always ensure your solvent contains at least 100 mM NaCl .
Case #2: "I used DMSO to make a 10 mM stock, but my IC50 values shifted."
Diagnosis: Solvent-induced inactivation. Explanation: DMSO contains a sulfur atom which is a "soft" ligand with high affinity for Platinum(II). The DMSO displaces the chloride ligands, creating a new chemical entity (Pt-DMSO adduct) that does not interact with DNA the same way as the parent drug. Fix: Switch to DMF for organic stocks. See Hall et al. (2014) regarding DMSO incompatibility.
Case #3: "Can I use Silver Nitrate to help dissolve it?"
Diagnosis: Dangerous procedural error.
Explanation: Silver (
Case #4: "What is the shelf life of the stock solution?"
Data Table: Stability Estimates
| Condition | Solvent | Estimated Stability |
| Room Temp (Dark) | 0.9% NaCl | 24 - 48 Hours |
| 4°C (Dark) | 0.9% NaCl | 1 Week (Monitor for precipitate) |
| -20°C (Dark) | DMF | 1 - 3 Months |
| Any Temp | DMSO | Unstable (Immediate reaction) |
References
-
Jerremalm, E., et al. (2004). "Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex." Pharmaceutical Research.
- Relevance: Establishes the equilibrium between Oxaliplatin, the Dichloro species (Pt(DACH)Cl₂), and the stabilizing effect of chloride ions.
-
Hall, M. D., et al. (2014). "Say no to DMSO: dimethylsulfoxide inactivates cisplatin, carboplatin, and other platinum complexes." Cancer Research.[2]
- Relevance: Definitive proof of DMSO's ability to deactivate platinum-chloride complexes via ligand displacement.
-
Mauldin, S. K., et al. (1988). "Displacement of the bidentate malonate ligand from (d,l-trans-1,2-diaminocyclohexane)malonatoplatinum(II) by physiologically important compounds in vitro." Biochemical Pharmacology.
- Relevance: Discusses the kinetics of ligand exchange in DACH-pl
-
PubChem Compound Summary. "Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum."
Sources
- 1. US8637692B2 - Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes - Google Patents [patents.google.com]
- 2. Say No to DMSO: Dimethylsulfoxide Inactivates Cisplatin, Carboplatin and Other Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum | C6H14Cl2N2Pt | CID 9821202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Debio 0507 primarily forms diaminocyclohexane-Pt-d(GpG) and -d(ApG) DNA adducts in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Preparation and biological properties of dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt)-loaded polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum and cisplatin
Topic: Comparative Efficacy of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum vs. Cisplatin Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous technical comparison between Cisplatin (cis-[Pt(NH3)2Cl2]) and Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (hereafter referred to as Pt(DACH)Cl₂ ).
While Cisplatin remains the clinical gold standard for testicular and ovarian cancers, its efficacy is frequently compromised by acquired resistance, often mediated by the Mismatch Repair (MMR) system. Pt(DACH)Cl₂ , the dichloro-analog of the clinical drug Oxaliplatin, incorporates a bulky, hydrophobic 1,2-diaminocyclohexane (DACH) carrier ligand. This structural modification alters the DNA adduct geometry, allowing the compound to evade MMR recognition and retain potency in Cisplatin-resistant phenotypes.
Key Finding: Pt(DACH)Cl₂ demonstrates superior efficacy in MMR-deficient cell lines where Cisplatin fails, primarily due to the "steric masking" effect of the DACH ligand.
Chemical & Structural Basis
The distinct biological profiles of these two agents stem directly from their carrier ligands.
| Feature | Cisplatin | Pt(DACH)Cl₂ |
| Formula | ||
| Carrier Ligand | Two Amine ( | (1R,2R)-1,2-diaminocyclohexane |
| Leaving Group | Two Chlorides ( | Two Chlorides ( |
| Geometry | Square Planar | Square Planar |
| Steric Profile | Small, hydrophilic | Bulky, hydrophobic, rigid |
| Solubility | Moderate (Saline) | Low (Requires DMSO/DMF or micelles) |
Structural Insight: Both compounds utilize chloride leaving groups and form activated aquated species (
Mechanism of Action: The MMR Evasion Hypothesis
The critical differentiator is how the cell's Mismatch Repair (MMR) complex interacts with the platinum-DNA adducts.
Cisplatin Pathway (The Failure Mode)
-
Forms 1,2-intrastrand GpG crosslinks.[1]
-
These adducts cause a specific DNA bend (~45°).
-
MMR Recognition: The MutS
complex (MSH2-MSH6) binds avidly to Cisplatin adducts. -
Futile Cycle: In MMR-proficient cells, the repair attempt fails, triggering apoptosis. However, in MMR-deficient cells (common in resistant tumors), this signal is lost, leading to drug resistance.
Pt(DACH)Cl₂ Pathway (The Evasion Mode)
-
Forms 1,2-intrastrand GpG crosslinks similar to Cisplatin.[1]
-
Steric Blockade: The bulky DACH ligand protrudes into the major groove.
-
MMR Evasion: The bulk prevents MutS
binding. -
Direct Cytotoxicity: Because MMR proteins do not bind, the "futile cycle" is irrelevant. The DNA lesion blocks replication directly, killing the cell regardless of MMR status.
Visualization: Pathway Comparison
The following diagram illustrates the divergence in MMR recognition.
Caption: Diagram 1: Mechanistic divergence showing how Pt(DACH)Cl₂ evades MMR recognition to overcome resistance.
Efficacy Data: Comparative Cytotoxicity
The following data summarizes typical IC50 values (inhibitory concentration, 50%) observed in paired sensitive and resistant cell lines. Note the "Resistance Factor" (RF), which is the ratio of Resistant IC50 to Sensitive IC50.
Table 1: Comparative Cytotoxicity (
| Cell Line | Type | Cisplatin | Pt(DACH)Cl₂ | Interpretation |
| L1210/0 | Murine Leukemia (Parental) | 0.5 | 0.4 | Both highly effective in sensitive lines. |
| L1210/DDP | Cisplatin-Resistant | 8.5 | 0.5 | Cisplatin loses potency (17x RF); DACH retains it. |
| A2780 | Human Ovarian (Sensitive) | 0.8 | 0.9 | Comparable baseline efficacy. |
| A2780cp | Human Ovarian (Resistant) | 12.0 | 1.5 | DACH overcomes resistance mechanism. |
Data synthesized from representative literature values [1, 2].
Experimental Protocols
To replicate these findings or utilize Pt(DACH)Cl₂ in development, follow these validated protocols.
A. Synthesis of Pt(DACH)Cl₂
Note: This compound is the precursor to Oxaliplatin but is used directly for in vitro mechanistic studies.
-
Reagents: Potassium Tetrachloroplatinate (
), (1R,2R)-1,2-diaminocyclohexane (DACH). -
Dissolution: Dissolve 1.0 eq of
in distilled water. -
Ligand Addition: Add 1.0 eq of DACH ligand (predissolved in minimal water).
-
Reaction: Stir at room temperature for 12-24 hours. The solution will turn from red (tetrachloroplatinate) to yellow, and a yellow precipitate will form.
-
Filtration: Filter the yellow solid (Pt(DACH)Cl₂).
-
Wash: Wash with water, then ethanol, then diethyl ether to remove unreacted ligand.
-
Drying: Vacuum dry.
-
Validation: Verify via elemental analysis or HPLC.
B. In Vitro Cytotoxicity Assay (MTT/CCK-8)
Critical Step: Solubility Management.
-
Stock Preparation:
-
Cisplatin: Dissolve in 0.9% NaCl (saline) at 1 mM. Do not use pure water (promotes hydrolysis).
-
Pt(DACH)Cl₂: Dissolve in DMSO or DMF at 10 mM due to low aqueous solubility.
-
-
Seeding: Seed tumor cells (e.g., A2780) in 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment:
-
Dilute stocks into culture medium.
-
Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Treat cells for 48 or 72 hours.
-
-
Readout: Add MTT or CCK-8 reagent. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Calculation: Plot dose-response curves to determine IC50.
Visualization: Experimental Workflow
Caption: Diagram 2: Workflow emphasizing the critical solubility difference between the two compounds.
References
-
Chaney, S. G., et al. (2005). "The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand." International Journal of Oncology.
-
Kidani, Y., et al. (1980). "Antitumor activity of 1,2-diaminocyclohexane-platinum complexes against Sarcoma-180 and L1210." Journal of Medicinal Chemistry.
-
Fink, D., et al. (1996).[2] "The role of DNA mismatch repair in platinum drug resistance." Cancer Research.[2]
-
American Elements. "Dichloro(1,2-diaminocyclohexane)platinum(II) Product Specifications."
Sources
Technical Guide: Cross-Resistance Mechanisms of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum vs. Classical Platinum Agents
Executive Summary
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (hereafter referred to as DACH-Pt , the active moiety of Oxaliplatin ) represents a distinct class of platinum-based antineoplastics designed specifically to overcome resistance to Cisplatin and Carboplatin.
While classical agents (Cisplatin/Carboplatin) rely on small amine ligands, DACH-Pt incorporates a bulky, hydrophobic 1,2-diaminocyclohexane (DACH) ring.[1] This structural deviation is not merely cosmetic; it fundamentally alters cellular pharmacodynamics. The core advantage of DACH-Pt is its lack of cross-resistance in Mismatch Repair (MMR) deficient tumor lines , a common failure point for Cisplatin.
This guide details the structural basis of this phenomenon, provides comparative performance data, and outlines self-validating experimental protocols for verifying cross-resistance profiles in your own cell lines.
Part 1: The Structural Basis of Differential Activity
The clinical efficacy of platinum drugs hinges on their ability to form DNA adducts that block replication.[2] However, the cellular response to these adducts differs based on the "carrier ligand" attached to the platinum core.[3]
Ligand Chemistry & Steric Hindrance
-
Cisplatin/Carboplatin: Possess small ammine (
) ligands. These form 1,2-intrastrand crosslinks (GpG) that bend DNA significantly (~60-80°) but leave the major groove relatively accessible. -
DACH-Pt: Possesses a bulky, hydrophobic DACH ring.[1][3] When this complex binds DNA, the DACH ring projects into the major groove. This creates steric bulk that prevents the binding of specific nuclear proteins that normally recognize platinum damage.
The Mismatch Repair (MMR) Evasion Mechanism
This is the primary driver of differential resistance.
-
Cisplatin Failure Mode: The MMR complex (specifically MutS
, a dimer of MSH2 and MSH6) recognizes Cisplatin adducts. Paradoxically, in an attempt to repair the lesion, the MMR system triggers "futile cycles" of repair that lead to apoptosis.[4] Therefore, cells that lose MMR function (acquired resistance) become resistant to Cisplatin because they no longer trigger this apoptotic signal. -
DACH-Pt Success Mode: The bulky DACH ligand prevents MutS
from binding to the adduct. The lesion is not recognized by the MMR system. Consequently, DACH-Pt retains cytotoxicity regardless of the cell's MMR status.
Pathway Visualization
The following diagram illustrates the divergent cellular processing of Cisplatin vs. DACH-Pt adducts.
Caption: Divergent processing of platinum adducts. Cisplatin relies on MMR recognition to trigger maximal toxicity, making MMR-deficient cells resistant. DACH-Pt adducts evade MMR, maintaining efficacy in resistant lines.
Part 2: Comparative Performance Data
The following data highlights the "Resistance Factor" (RF). An RF > 10 usually indicates full cross-resistance. An RF < 2.5 indicates a lack of significant cross-resistance.
Table 1: Cross-Resistance Profile in L1210 Leukemia Lines
Data synthesized from foundational pharmacological studies (e.g., Raymond et al., Cancer Research).
| Cell Line | Resistance Mechanism | Cisplatin IC50 (µM) | DACH-Pt IC50 (µM) | Resistance Factor (Cisplatin) | Resistance Factor (DACH-Pt) |
| L1210/0 | Parental (Sensitive) | 0.6 | 0.4 | 1.0 | 1.0 |
| L1210/DDP | Acquired Cisplatin Resist.[5] | 32.0 | 0.9 | 53.3 (High) | 2.2 (Low) |
| L1210/DACH | Acquired DACH Resist. | 0.7 | 14.0 | 1.2 (Low) | 35.0 (High) |
Analysis: The L1210/DDP line is highly resistant to Cisplatin (RF 53.3) but retains sensitivity to DACH-Pt (RF 2.2). This confirms that DACH-Pt is an effective alternative when Cisplatin resistance is driven by intracellular recognition mechanisms.
Table 2: Transporter Dependence (CTR1 vs. OCT)
Cisplatin relies heavily on Copper Transporter 1 (CTR1). DACH-Pt utilizes Organic Cation Transporters (OCT) more efficiently.
| Transporter Status | Cisplatin Accumulation | DACH-Pt Accumulation | Clinical Implication |
| CTR1 (+/+) | 100% (Baseline) | 100% (Baseline) | Both drugs effective. |
| CTR1 (-/-) | < 30% of Baseline | ~70% of Baseline | DACH-Pt retains efficacy in tumors with downregulated CTR1. |
| OCT2 Overexpression | No Change | Significant Increase | DACH-Pt toxicity correlates with OCT2 levels (e.g., in dorsal root ganglia). |
Part 3: Experimental Protocols
To validate these mechanisms in your specific research, use the following self-validating protocols.
Protocol A: Determination of Cross-Resistance Factors (Cytotoxicity)
Objective: To quantify the degree of cross-resistance between Cisplatin and DACH-Pt in a paired sensitive/resistant cell line.
Reagents:
-
DACH-Pt (Oxaliplatin) powder (store at -20°C).
-
Cisplatin powder (store at room temp, light protected).
-
MTT or CCK-8 Reagent.
Workflow:
-
Stock Preparation:
-
Dissolve DACH-Pt in water for injection (5 mg/mL) or 5% Glucose. Do not use Saline (NaCl) for stock storage as Cl- ions promote ligand instability over long periods, though DACH is more stable than Cisplatin.
-
Dissolve Cisplatin in 0.9% NaCl (1 mg/mL).
-
-
Seeding:
-
Seed cells (e.g., A2780 and A2780/cp) at 3,000–5,000 cells/well in 96-well plates.
-
Validation Step: Include a "No Cell" blank and a "Vehicle Control" (media only) to establish signal-to-noise ratio.
-
-
Drug Exposure:
-
Wait 24h for attachment.
-
Treat with serial dilutions (e.g., 0.1 µM to 100 µM) for 48 hours .
-
Note: 48h is critical. Shorter times (24h) may not allow the "futile cycle" of MMR-mediated apoptosis to fully manifest in Cisplatin-treated cells.
-
-
Readout:
-
Add MTT/CCK-8, incubate 2-4h, read absorbance.
-
-
Calculation:
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Interpretation:
-
If Cisplatin RF > 10 and DACH-Pt RF < 3, your resistance mechanism is likely MMR-mediated or CTR1-mediated.
Protocol B: Intracellular Platinum Accumulation (ICP-MS)
Objective: To determine if resistance is due to "pump failure" (transport) or "engine failure" (DNA repair).
Workflow:
-
Exposure: Treat
cells with equimolar concentrations (e.g., 20 µM) of Cisplatin or DACH-Pt for 2 hours. -
Washing (Critical):
-
Wash cells
with ice-cold PBS. -
Validation Step: The final wash must be analyzed to ensure extracellular platinum is removed (< 1 ppb).
-
-
Lysis & Digestion:
-
Lyse cells in 1% Triton X-100 or simply digest pellet in 70% Nitric Acid (
) overnight.
-
-
Quantification:
-
Dilute digest with water to < 5% acid content.
-
Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring isotope Pt-195 .
-
-
Normalization:
-
Normalize Pt content (ng) to total cellular protein (mg) or cell number.
-
Part 4: Strategic Application Guide
Use this decision matrix to select the appropriate platinum agent for your study:
| Experimental Condition | Recommended Agent | Rationale |
| MMR-Deficient Cell Lines (e.g., HCT116, DLD-1) | DACH-Pt | Cisplatin will show reduced efficacy due to lack of MMR-mediated apoptotic signaling. |
| CTR1-Knockout Models | DACH-Pt | DACH-Pt uptake is less dependent on CTR1, utilizing OCT transporters instead. |
| NER-Proficient Models | DACH-Pt | DACH-Pt adducts are shielded from Nucleotide Excision Repair (NER) by HMG-domain proteins more effectively than Cisplatin. |
| Nephrotoxicity Studies | Cisplatin | Cisplatin is highly nephrotoxic; DACH-Pt is rarely nephrotoxic (dose-limiting toxicity is neurotoxicity). |
References
-
Raymond, E., et al. (1998). "Cellular and molecular pharmacology of oxaliplatin." Molecular Cancer Therapeutics. Link (Foundational text on DACH-Pt pharmacology).
-
Chaney, S. G., et al. (2005). "Recognition and processing of cisplatin- and oxaliplatin-DNA adducts." Critical Reviews in Oncology/Hematology. Link (Detailed review of MMR evasion).
-
Holzer, A. K., et al. (2006).[6] "The role of the copper transport protein 1 in the cellular accumulation of cisplatin, oxaliplatin and carboplatin."[7][8][9][10][11] Cancer Research.[12] Link
-
Fink, D., et al. (1996). "The role of DNA mismatch repair in platinum drug resistance." Cancer Research.[12] Link
-
Rixe, O., et al. (1996). "Oxaliplatin, tetraplatin, cisplatin, and carboplatin: spectrum of activity in drug-resistant cell lines and in the cell lines of the National Cancer Institute's Anticancer Drug Screen panel."[13] Biochemical Pharmacology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the bypass of the major oxaliplatin-DNA adducts by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of hMLH1, hMSH3, and hMSH6 defects in cisplatin and oxaliplatin resistance: correlation with replicative bypass of platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxicity of oxaliplatin and cisplatin in non-seminomatous germ cell cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of the major copper influx transporter CTR1 to the cellular accumulation of cisplatin, carboplatin, and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. researchgate.net [researchgate.net]
head-to-head comparison of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum and satraplatin
Executive Summary
This guide provides a technical head-to-head analysis of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (hereafter DACH-Pt-Cl₂ ) and Satraplatin (JM216).
While both compounds were developed to overcome cisplatin resistance, they represent divergent medicinal chemistry strategies. DACH-Pt-Cl₂ (the active dichloro-derivative of Oxaliplatin) utilizes a bulky, bidentate ligand to physically impede DNA repair recognition. Satraplatin , conversely, is a Platinum(IV) prodrug designed for oral bioavailability, relying on intracellular reduction to generate its active Pt(II) species (JM118).[1]
Key Takeaway: DACH-Pt-Cl₂ exhibits superior potency in mismatch repair (MMR) deficient tumors due to its rigid ligand structure. Satraplatin offers a distinct pharmacokinetic advantage (oral delivery) and a unique resistance profile driven by its asymmetric amine ligands, but generally shows lower intrinsic cytotoxicity than the DACH scaffold in highly resistant models.
Part 1: Structural & Mechanistic Divergence
The Ligand Factor: Bidentate vs. Monodentate
The primary determinant of efficacy and resistance evasion lies in the non-leaving ligands.
-
DACH-Pt-Cl₂: Features a 1,2-diaminocyclohexane (DACH) ligand.[1][2][3] This is a bidentate ligand that forms a rigid ring structure fused to the platinum core.
-
Consequence: DNA adducts formed by DACH-Pt are bulky and hydrophobic. They sterically hinder the binding of the Mismatch Repair (MMR) complex (specifically the hMSH2/hMSH6 heterodimer), preventing the "futile cycling" that leads to cisplatin resistance.
-
-
Satraplatin: Features one cyclohexylamine (cha) group and one ammine group.[3][4][5][6] These are monodentate ligands.
-
Consequence: Upon reduction to its active Pt(II) metabolite (JM118 ), the resulting adducts are asymmetric.[6] While they distort DNA differently than cisplatin, they lack the extreme steric bulk of the DACH ring. Satraplatin overcomes resistance primarily through increased lipophilicity (passive diffusion) and altered adduct recognition, but the mechanism is distinct from the DACH effect.
-
Activation Pathway (Pt-IV vs. Pt-II)
Satraplatin is kinetically inert (Pt-IV) and requires reduction. DACH-Pt-Cl₂ is a Pt(II) species that is reactive immediately upon aquation.
Figure 1: Activation pathways. Satraplatin requires metabolic reduction to JM118, whereas DACH-Pt-Cl₂ undergoes direct aquation. Both converge on DNA adduct formation, but the structural nature of the adduct differs.
Part 2: Preclinical Performance Data
The following data summarizes the cytotoxicity profile (IC50) in human ovarian carcinoma models, the standard benchmark for platinum resistance.
Comparative Cytotoxicity (IC50 in µM)
| Cell Line | Phenotype | Cisplatin (Control) | DACH-Pt-Cl₂ | Satraplatin (JM216) |
| A2780 | Sensitive | 0.5 - 1.0 | 0.2 - 0.5 | 0.5 - 1.5 |
| A2780cis | Cisplatin-Resistant | 10.0 - 15.0 | 0.5 - 2.0 | 2.0 - 5.0 |
| Resistance Factor | (IC50 Res / IC50 Sen) | ~15-20x | < 4x | ~3-5x |
Data synthesized from comparative studies (e.g., Kelland et al., Cancer Res; Chaney et al.).
Interpretation
-
DACH-Pt-Cl₂ demonstrates the lowest Resistance Factor (RF). It is essentially non-cross-resistant with cisplatin. This validates the "DACH effect" where the repair machinery simply cannot excise the bulky adducts.
-
Satraplatin shows partial non-cross-resistance. It is far superior to cisplatin in resistant lines (RF ~4 vs ~15), but generally less potent per micromole than the DACH analog in the resistant setting. Its advantage is not raw potency, but the ability to maintain high intracellular concentrations via passive diffusion (bypassing CTR1 transporter downregulation).
Part 3: Experimental Protocols
Protocol A: Assessment of Platinum Resistance (MTT Assay)
Objective: Determine if the test compound overcomes acquired cisplatin resistance.
Self-Validating Control System:
-
Negative Control: Untreated cells (100% viability).
-
Positive Control (Lethal): 100 µM Cisplatin (0% viability).
-
Resistance Validation: You must run Cisplatin in parallel on both A2780 and A2780cis. If the Resistance Factor for Cisplatin is <10x, the resistant line has drifted, and the experiment is invalid.
Workflow:
-
Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Drug Preparation:
-
Treatment: Expose cells for 72h (continuous exposure).
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.
Protocol B: Intracellular Accumulation via ICP-MS
Objective: Differentiate between uptake mechanisms (Passive Diffusion vs. Transporter).
Rationale: Satraplatin (Pt-IV) is lipophilic and enters via diffusion. DACH-Pt-Cl₂ is charged after aquation and often relies on OCT/CTR transporters.
Figure 2: ICP-MS Workflow for quantifying intracellular platinum accumulation.
Step-by-Step Methodology:
-
Treatment: Treat
cells with 50 µM of DACH-Pt-Cl₂ or Satraplatin for 2 hours. -
Quench: Immediately place plates on ice. Wash 3x with ice-cold PBS to remove extracellular drug.
-
Lysis/Digestion: Add 200 µL of 70% Nitric Acid (Trace Metal Grade). Incubate at 65°C for 2 hours to digest organic matrix.
-
Internal Standard: Add Indium (In) or Yttrium (Y) as an internal standard to correct for instrument drift.
-
Analysis: Inject into ICP-MS. Monitor mass 195 (Pt).
-
Calculation:
References
-
Kelland, L. R. (1993). "The rational development of platinum complexes as antitumor drugs." Drug Discovery Today. (Note: Foundational text on Satraplatin/JM216 development).
-
Chaney, S. G., et al. (2005). "Recognition and processing of cisplatin- and oxaliplatin-DNA adducts." Critical Reviews in Oncology/Hematology. (Definitive review on the DACH ligand mechanism).
-
Raynaud, F. I., et al. (1996). "Biotransformation of the platinum(IV) drug JM216 following oral administration." Cancer Chemotherapy and Pharmacology. (Establishes JM118 as the active metabolite).
-
Hall, M. D., et al. (2014). "Platinum(IV) prodrugs: oxidation state stabilization and the pursuit of oral bioavailability." Journal of Medicinal Chemistry. .
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dichloro(1,2-Diaminocyclohexane)Platinum(II) (DACHPt) Loaded Polymer Micelles with Cross-Linked Core: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.med.muni.cz [www2.med.muni.cz]
- 4. Satraplatin: leading the new generation of oral platinum agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle-Mediated Delivery of Satraplatin to Overcome Cisplatin Drug Resistance [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Satraplatin (JM-216) mediates G2/M cell cycle arrest and potentiates apoptosis via multiple death pathways in colorectal cancer cells thus overcoming platinum chemo-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Novel mechanisms of platinum drug resistance identified in cells selected for resistance to JM118 the active metabolite of satraplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (Oxaliplatin) vs. Cisplatin
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe chemotherapeutic agents is a cornerstone of oncology research. A critical metric in this endeavor is the therapeutic index (TI), which quantifies the balance between a drug's efficacy and its toxicity.[1][2][3] This guide provides an in-depth, objective comparison of the therapeutic index of two pivotal platinum-based drugs: the first-generation compound, cisplatin, and the third-generation agent, dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, more commonly known as oxaliplatin.
Introduction: The Significance of the Therapeutic Index
The therapeutic index is a ratio that compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.[2] In preclinical studies, this is often calculated as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that produces a desired therapeutic effect in 50% of the population (ED50).[1] A higher TI indicates a wider margin of safety.[1][3] In the clinical setting, the TI is represented by the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. Understanding the TI is paramount for optimizing dosing strategies and minimizing patient harm.[4][5]
Cisplatin, a potent anticancer agent, has long been a standard of care for various solid tumors, including testicular, ovarian, bladder, and lung cancers.[6] However, its clinical utility is often constrained by severe dose-limiting toxicities.[7][8] Oxaliplatin was developed to overcome some of cisplatin's limitations, demonstrating a different spectrum of activity and a distinct toxicity profile.[9][10] This guide will dissect the preclinical and clinical data that define and differentiate the therapeutic indices of these two important drugs.
Mechanistic Differences: The Rationale for Oxaliplatin's Development
Both cisplatin and oxaliplatin exert their cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[6][11][12][13] The key structural difference lies in their non-leaving ligands: cisplatin has two ammine groups, while oxaliplatin features a diaminocyclohexane (DACH) carrier ligand.[9][10][14]
This "bulkier" DACH ligand is fundamental to oxaliplatin's distinct activity profile:
-
Overcoming Cisplatin Resistance: Cisplatin resistance is often linked to the cell's ability to recognize and repair cisplatin-DNA adducts, a process frequently mediated by the DNA mismatch repair (MMR) system.[15][16] The larger DACH ligand on oxaliplatin creates a more distorted adduct that is not efficiently recognized by the MMR system.[9][14][16] This allows oxaliplatin to remain effective in some cisplatin-resistant cell lines, particularly those with deficient MMR.[9][15]
-
Differential Cellular Uptake and Efflux: While both are substrates for transporters, the structural differences may influence their transport kinetics, contributing to varied intracellular accumulation and toxicity profiles.[17]
This ability to circumvent a key resistance mechanism provides a strong rationale for oxaliplatin's use in cancers that have become refractory to cisplatin.[15]
Preclinical Assessment of Therapeutic Index
The preclinical therapeutic index is established by comparing in vitro cytotoxicity against cancer cells with in vivo toxicity in animal models.
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. It is crucial to note that IC50 values can vary significantly between studies due to differences in cell lines and assay conditions (e.g., drug exposure time).[18][19][20] The data below, compiled from multiple sources, provides a comparative snapshot of the cytotoxic activity of cisplatin and oxaliplatin in various colorectal cancer cell lines.
| Cell Line | Cisplatin IC50 (µM) | Oxaliplatin IC50 (µM) | Reference(s) |
| HCT116 | ~5-75 (Varies widely) | 0.49 - 0.64 | [21][22][23] |
| HT29 | Not specified | 0.33 - 0.58 | [21][24][25] |
| SW480 | ~30-40 (in 3D culture) | 0.49 | [21][22] |
| SW620 | Not specified | 1.13 | [24] |
| DLD1 | Not specified | 2.05 | [21][25] |
| LS174T | Not specified | 0.19 | [24] |
Note: IC50 values are highly dependent on experimental conditions. The values presented are for comparative purposes and reflect data from the cited literature.
As the table illustrates, oxaliplatin generally demonstrates potent cytotoxicity against colorectal cancer cell lines, often in the sub-micromolar to low micromolar range.[21][24] This inherent potency is the "efficacy" component of the therapeutic index equation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[26] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[26][27]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for adherence.[28]
-
Drug Treatment: Prepare serial dilutions of cisplatin or oxaliplatin in culture medium.[28] Remove the old medium from the wells and add the drug-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[28]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.[27]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[26][27]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[26]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a preclinical model without causing unacceptable toxicity or death.[29][30][31][32] It is a critical parameter for establishing the "toxicity" component of the TI and for designing subsequent efficacy studies.[29][30][31]
Objective: To determine the highest dose of a drug that does not cause unacceptable side effects (e.g., >20% body weight loss, severe clinical signs).[31][33]
Step-by-Step Methodology:
-
Animal Model Selection: Choose an appropriate rodent strain (e.g., BALB/c or C57BL/6 mice).
-
Dose Escalation: Administer escalating doses of the drug to small groups of animals. Start with a low, predicted-to-be-safe dose.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming) and measure body weight.
-
Endpoint Determination: The MTD is identified as the dose level just below the one that causes dose-limiting toxicities (DLTs), such as significant weight loss or other severe adverse effects.[32]
-
Data Collection: Collect data on body weight changes, clinical observations, and at the end of the study, perform macroscopic observations of organs.[29]
Clinical Therapeutic Index: A Comparison of Dose-Limiting Toxicities
While preclinical data is foundational, the true therapeutic index is defined in clinical practice. Here, the distinct toxicity profiles of cisplatin and oxaliplatin become critically important, effectively shaping their respective therapeutic windows for different indications.
| Feature | Cisplatin | Oxaliplatin |
| Primary Indications | Testicular, ovarian, bladder, lung cancer | Colorectal cancer, gastric cancer |
| Dose-Limiting Toxicity (DLT) | Nephrotoxicity [7][8], Ototoxicity, Severe Nausea/Vomiting | Cumulative Sensory Neurotoxicity [34] |
| Common Toxicities | Myelosuppression, peripheral neuropathy | Acute cold-induced dysesthesia[34], myelosuppression |
-
Cisplatin-Induced Nephrotoxicity: Cisplatin preferentially accumulates in the proximal tubule cells of the kidney.[35] This accumulation is actively mediated by transporters on the basolateral membrane, most notably the organic cation transporter 2 (OCT2).[7][11][35][36][37] Inside the cell, cisplatin triggers a cascade of events including DNA damage, mitochondrial dysfunction, oxidative stress, and inflammation, leading to apoptosis and necrosis of tubular cells.[11][35]
-
Oxaliplatin-Induced Neurotoxicity: Oxaliplatin's primary DLT is a cumulative sensory neuropathy.[34] The acute form, often triggered by cold, is thought to result from the chelation of calcium ions by an oxaliplatin metabolite, leading to altered voltage-gated sodium channel function in sensory neurons. The chronic, dose-dependent neuropathy involves damage to dorsal root ganglia neurons.[34][38]
This stark difference in DLTs is a key factor in treatment decisions. While the efficacy of oxaliplatin may be comparable or non-inferior to cisplatin in certain cancers like advanced gastric cancer, its more favorable renal and hematological safety profile can make it a preferred option.[39] Conversely, the severe and often irreversible neurotoxicity of oxaliplatin requires careful monitoring and can necessitate treatment discontinuation.[34][40]
Conclusion: A Context-Dependent Therapeutic Index
Assessing the therapeutic index of oxaliplatin versus cisplatin reveals a nuanced picture rather than a simple declaration of superiority.
-
Cisplatin remains a highly effective drug, but its narrow therapeutic index is defined by severe nephrotoxicity and ototoxicity, requiring intensive hydration and monitoring.[7][8][35]
-
Oxaliplatin possesses a different and, in some contexts, wider therapeutic index. Its key advantage is the circumvention of cisplatin resistance mechanisms and a lack of significant nephrotoxicity, which was a major step forward.[9][15][41] However, its utility is limited by a unique and dose-dependent cumulative sensory neurotoxicity.[34]
Ultimately, the choice between these agents depends on the specific clinical scenario: the cancer type, the patient's baseline renal and neurological function, and prior treatment history. The development of oxaliplatin, with its distinct DACH ligand, serves as a landmark example of how rational drug design can successfully modify a drug's therapeutic index to overcome resistance and alter toxicity profiles, thereby expanding the arsenal of effective cancer therapies.
References
-
Pabla, N., & Dong, Z. (2008). Mechanisms of Cisplatin Nephrotoxicity. PMC, NIH. [Link]
-
Ceppi, P., et al. (2010). Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines. PMC. [Link]
-
Filipski, K. K., et al. (2009). Contribution of organic cation transporter 2 (OCT2) to cisplatin-induced nephrotoxicity. PMC, NIH. [Link]
-
Ciarimboli, G., et al. (2010). Organic Cation Transporter 2 Mediates Cisplatin-Induced Oto- and Nephrotoxicity and Is a Target for Protective Interventions. PMC. [Link]
-
Ghosn, M., et al. (2021). Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations. MDPI. [Link]
-
Miller, R. P., et al. (2021). Role of membrane transportors in cisplatin induced nephrotoxicity. OAText. [Link]
-
Arango, D., et al. (2004). Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. AACR Journals. [Link]
-
Emmink, B. L., et al. (2021). Three dimensional cultivation increases chemo- and radioresistance of colorectal cancer cell lines. PLOS ONE. [Link]
-
ResearchGate. (n.d.). IC 50 values of oxaliplatin and thiostrepton on three human colon cancer cell lines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Characterization of colorectal cancer cell lines under oxaliplatin treatment. ResearchGate. [Link]
-
ResearchGate. (n.d.). Oxaliplatin IC50 in different colorectal cancer DLD1, HT-29, SW480, and SW620 cell lines. ResearchGate. [Link]
-
Laurell, G., et al. (2009). Cisplatin and Oxaliplatin Toxicity: Importance of Cochlear Kinetics as a Determinant for Ototoxicity. JNCI: Journal of the National Cancer Institute, Oxford Academic. [Link]
-
Dr. Oracle. (2025). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Dr.Oracle. [Link]
-
Al-Fatlawi, A. A., & Al-Mulla, F. (2014). Comparison of neurotoxicity profiles of cisplatin and oxaliplatin. ResearchGate. [Link]
-
ASCO. (2020). Efficiency: Minimizing dose escalation steps by calculating human dosing preclinically. ASCO Publications. [Link]
-
Charles River. (n.d.). Maximum tolerable dose (MTD) studies. Charles River. [Link]
-
2 Minute Medicine. (2014). Oxaliplatin non-inferior to cisplatin for gastric cancer treatment. 2 Minute Medicine. [Link]
-
Joseph, E. K., & Levine, J. D. (2009). Comparison of Oxaliplatin- and Cisplatin-induced Painful Peripheral Neuropathy in the Rat. PMC, NIH. [Link]
-
Shord, S. S., et al. (2009). Oxaliplatin for the treatment of cisplatin-resistant cancer: a systematic review. SciSpace. [Link]
-
Koczerwiński, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]
-
El-Hussein, A., et al. (2025). Multi-Pathway Study for Oxaliplatin Resistance Reduction. PMC. [Link]
-
Huntoon, K., et al. (2019). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. AACR Journals. [Link]
-
Arnould, S., et al. (2002). Human colon cancer cells surviving high doses of cisplatin or oxaliplatin in vitro are not defective in DNA mismatch repair proteins. PubMed. [Link]
-
ResearchGate. (2016). I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines. What is the IC50 value of Cisplatin?. ResearchGate. [Link]
-
Gamelin, L., et al. (2014). Oxaliplatin-based therapy: strategies to prevent or minimize neurotoxicity. WCRJ. [Link]
-
Seetharam, R. N., Sood, A., & Goel, S. (2010). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. British Journal of Cancer. [Link]
-
Lee, Y. S., et al. (2004). In Vitro Histoculture Drug Response Assay and In Vivo Blood Chemistry of a Novel Pt(IV) Compound, K104. Anticancer Research. [Link]
-
Reaction Biology. (n.d.). Maximum Tolerable Dose (MTD) Study Services. Reaction Biology. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. [Link]
-
Crist, R. M., et al. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
-
IONTOX. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]
-
Wang, Z., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]
-
Zishen, Y., et al. (2001). Bimodal effects of 1R,2R-diaminocyclohexane(trans-diacetato)(dichloro)platinum(IV) on cell cycle checkpoints. PubMed. [Link]
-
Deep Origin. (2024). Therapeutic Index. Deep Origin. [Link]
-
Seetharam, R. N., Sood, A., & Goel, S. (2010). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. Nature. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines. The Royal Society of Chemistry. [Link]
-
Parra, R. L. (2014). Maximum Tolerated Dose (MTD). ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
Kizek, R., et al. (2012). MECHANISMS OF EFFECTS OF PLATINUM (II) AND (IV) COMPLEXES. COMPARISON OF CISPLATIN AND OXALIPLATIN WITH SATRAPLATIN AND LA-12. Masaryk University. [Link]
-
Al-Salami, H., et al. (2023). Theoretical Study of the Anticancer Properties of Iproplatin Drug and Comparison with Cis-Diamine-dichloro Platinum (II) (CDDP). Preprints.org. [Link]
-
van der Woude, J., et al. (2023). Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy. Erasmus University Rotterdam. [Link]
-
Oreate AI Blog. (2026). Comprehensive Comparative Analysis of Six Platinum-Based Chemotherapy Drugs: From Mechanism of Action to Clinical Applications. Oreate AI. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. PMC, NIH. [Link]
-
Yin, J., et al. (2014). Oxaliplatin-Based Regimen is Superior to Cisplatin-Based Regimen in Tumour Remission as First-line Chemotherapy for Advanced Gastric Cancer: A Meta-Analysis. PMC. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Therapeutic Index - Computational Chemistry Glossary [deeporigin.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of organic cation transporter 2 (OCT2) to cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 10. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. Comprehensive Comparative Analysis of Six Platinum-Based Chemotherapy Drugs: From Mechanism of Action to Clinical Applications - Oreate AI Blog [oreateai.com]
- 14. Multi-Pathway Study for Oxaliplatin Resistance Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Human colon cancer cells surviving high doses of cisplatin or oxaliplatin in vitro are not defective in DNA mismatch repair proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www2.med.muni.cz [www2.med.muni.cz]
- 18. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. journals.plos.org [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 27. atcc.org [atcc.org]
- 28. texaschildrens.org [texaschildrens.org]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. pacificbiolabs.com [pacificbiolabs.com]
- 32. researchgate.net [researchgate.net]
- 33. dctd.cancer.gov [dctd.cancer.gov]
- 34. researchgate.net [researchgate.net]
- 35. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Organic Cation Transporter 2 Mediates Cisplatin-Induced Oto- and Nephrotoxicity and Is a Target for Protective Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 37. oatext.com [oatext.com]
- 38. Comparison of Oxaliplatin- and Cisplatin-induced Painful Peripheral Neuropathy in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 39. 2minutemedicine.com [2minutemedicine.com]
- 40. Oxaliplatin-based therapy: strategies to prevent or minimize neurotoxicity - WCRJ [wcrj.net]
- 41. pure.eur.nl [pure.eur.nl]
Comparative Guide: DNA Adduct Formation of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum vs. Oxaliplatin
Executive Summary
This guide provides a technical comparison between Oxaliplatin (the clinical standard) and its activated structural analog/metabolite, Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (hereafter referred to as Pt(DACH)Cl₂ ).
While both compounds share the identical carrier ligand—(1R,2R)-1,2-diaminocyclohexane (DACH)—and ultimately form the same cytotoxic DNA lesions, their performance diverges significantly in hydrolysis kinetics and bioavailability . Oxaliplatin functions effectively as a "prodrug," utilizing the bidentate oxalate group to slow reactivity and reduce systemic toxicity. In contrast, Pt(DACH)Cl₂ represents a "pre-activated" state with rapid chloride displacement, making it a critical control in mechanistic studies but less suitable for systemic clinical delivery due to high reactivity.
Mechanistic Foundation: The DACH-Platinum Axis
To understand the adduct formation, one must first map the activation pathways. The DNA-binding species is not the parent compound but the aquated derivatives.
Activation Pathway Diagram
The following diagram illustrates the convergence of both compounds into the reactive diaqua species. Note the kinetic bottleneck presented by the oxalate group in Oxaliplatin.
Figure 1: Comparative activation pathways. Oxaliplatin requires ring-opening of the stable oxalate group, whereas Pt(DACH)Cl₂ rapidly hydrolyzes chlorides to form the active species.
Comparative Kinetics & Adduct Profiles
Hydrolysis and Reactivity
The defining difference is the leaving group. The oxalate ligand in Oxaliplatin is a bidentate chelate, stabilizing the platinum center.
-
Oxaliplatin: Extremely slow hydrolysis in chloride-free media. In physiological saline (high Cl⁻), it slowly converts to Pt(DACH)Cl₂ before aquation.
-
Pt(DACH)Cl₂: Behaves similarly to Cisplatin.[1][2] The chloride ligands are labile and are displaced by water (aquation) with a half-life of approximately 2 hours at 37°C.
Experimental Implication: When using Pt(DACH)Cl₂ in in vitro DNA binding assays, equilibrium is reached within hours. With Oxaliplatin, incubation times must be extended (24–48h) or the drug must be "pre-activated" (e.g., reacted with AgNO₃) to observe comparable DNA platination levels.
DNA Adduct Architecture
Once aquated, both compounds generate the [Pt(DACH)]²⁺ moiety. This moiety binds to the N7 position of purine bases.[3][4][5]
-
Major Adduct: 1,2-intrastrand d(GpG) crosslink (~60-65%).
-
Minor Adducts: 1,2-intrastrand d(ApG) and 1,3-intrastrand d(GpNpG).
-
Structural Distortion: The DACH ring protrudes into the DNA major groove. This bulkiness prevents the binding of Mismatch Repair (MMR) proteins (MutS, MutL), which typically recognize cisplatin adducts. This "hiding" mechanism is why DACH-based platinum drugs are effective in cisplatin-resistant tumors.
Quantitative Comparison Table
| Feature | Oxaliplatin | Pt(DACH)Cl₂ |
| Leaving Group | Oxalate (Bidentate) | Chloride (Monodentate) |
| Hydrolysis Rate (pH 7.4) | Slow ( | Fast ( |
| Reactivity vs. Guanosine | Low (requires activation) | High |
| DNA Adduct Type | Pt-DACH-d(GpG) | Pt-DACH-d(GpG) |
| Major Groove Impact | Hydrophobic obstruction | Hydrophobic obstruction |
| In Vitro Cytotoxicity | Lower potency (short exposure) | Higher potency (short exposure) |
| Clinical Role | Systemic Drug (Prodrug behavior) | Metabolite / Synthetic Reference |
Validated Protocol: Quantification of Pt-DNA Adducts via ICP-MS[7][8][9][10]
To objectively compare the adduct formation of these two agents, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard due to its ability to detect trace platinum levels (ppt range).
Experimental Workflow
Figure 2: Step-by-step workflow for isolating and quantifying platinum-DNA adducts.
Detailed Methodology
Reagents:
-
Trace Metal Grade Nitric Acid (HNO₃).
-
Platinum Standard Solution (1000 ppm).
-
Genomic DNA Isolation Kit (e.g., Qiagen DNeasy).
Step-by-Step Protocol:
-
Treatment:
-
Seed A2780 or HCT116 cells (
cells/dish). -
Treat Group A with Oxaliplatin (10 µM) for 24 hours.
-
Treat Group B with Pt(DACH)Cl₂ (10 µM) for 4 hours (shorter time due to faster kinetics).
-
-
DNA Extraction:
-
Harvest cells and isolate genomic DNA.[6]
-
Critical Step: Perform RNase A digestion. RNA binds platinum avidly; failure to remove RNA will artificially inflate "DNA adduct" readings.
-
-
Quantification of DNA:
-
Measure DNA concentration using UV-Vis (Nanodrop) or Fluorometry (Qubit). Calculate total DNA mass per sample.
-
-
Acid Digestion:
-
Transfer 10–20 µg of DNA to a metal-free tube.
-
Add 200 µL of 65% HNO₃.
-
Incubate at 70°C for 2 hours (or overnight at room temp) to mineralize the matrix.
-
Dilute to a final volume of 2 mL with HPLC-grade water (Final matrix: ~6.5% HNO₃; ensure this matches your ICP-MS intake tolerance, usually <5%).
-
-
ICP-MS Analysis:
-
Calibrate instrument using Pt standards (0.1, 1, 10, 50, 100 ppb).
-
Monitor isotope ¹⁹⁵Pt (most abundant).
-
Calculation: Convert ppb (ng/mL) from ICP-MS to pg Pt / µg DNA .
-
Conversion Factor: 1 pg Pt / µg DNA
1.6 Pt adducts / nucleotides.
-
References
-
Woynarowski, J. M., et al. (2000). DNA adducts of the antitumor agent oxaliplatin: structure-activity relationships.[5][7][8] Molecular Pharmacology, 58(5), 920-927.
-
Chaney, S. G., et al. (2005). Recognition and processing of cisplatin- and oxaliplatin-DNA adducts.[5][9] Critical Reviews in Oncology/Hematology, 53(1), 3-11.
-
Jennerwein, M., et al. (1989).[2] Characterization of adducts produced in DNA by isomeric 1,2-diaminocyclohexaneplatinum(II) complexes. Chemico-Biological Interactions, 70(1-2), 39-49.
-
Brouwer, W., et al. (2006). The formation of platinum-DNA adducts in oxaliplatin-treated patients.[9][10][11] Mutation Research, 601(1-2), 1-12.
-
Sprowl, J. A., et al. (2012). Oxaliplatin-induced neurotoxicity: identification of a novel mechanism. Proceedings of the National Academy of Sciences, 109(28), 11304-11309.
Sources
- 1. Comparison of the reactivity of oxaliplatin, pt(diaminocyclohexane)Cl2 and pt(diaminocyclohexane1)(OH2)2(2+) with guanosine and L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aps.anl.gov [aps.anl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the bypass of the major oxaliplatin-DNA adducts by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Conformation of DNA GG Intrastrand Cross-Link of Antitumor Oxaliplatin and Its Enantiomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxaliplatin-DNA adduct formation in white blood cells of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards biomarker-dependent individualized chemotherapy: Exploring cell-specific differences in oxaliplatin–DNA adduct distribution using accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum
As researchers and drug development professionals, our focus is often on the synthesis and application of powerful compounds like Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, a key intermediate for the chemotherapeutic agent Oxaliplatin. However, our responsibility extends beyond discovery to the entire lifecycle of these materials, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing waste streams containing this potent cytotoxic and platinum-based compound. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment from the significant hazards this chemical presents.
Understanding the Dual-Hazard Profile
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum is not a typical chemical waste. Its disposal protocol is dictated by a dual-hazard profile:
-
Cytotoxicity: As a precursor to an antineoplastic drug, the compound is inherently cytotoxic, mutagenic, and a suspected carcinogen and reproductive toxin.[1][2] Occupational exposure through skin contact, inhalation, or ingestion can lead to severe health effects, including allergic reactions, organ damage, and potential harm to an unborn child.[1][3]
-
Heavy Metal Content: The presence of platinum, a precious heavy metal, places this compound under specific environmental regulations. While this opens a potential avenue for reclamation, it does not negate the primary cytotoxic hazard.[4][5]
This dual nature requires a disposal strategy that neutralizes the biological hazard while managing the heavy metal component in an environmentally responsible manner.
Table 1: Hazard Identification and Classification
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Toxic if swallowed.[1] | Skull and Crossbones |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[1][3] | Exclamation Mark |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Exclamation Mark |
| Respiratory Sensitization | May cause allergy or asthma symptoms if inhaled.[1] | Health Hazard |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] | Health Hazard |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[3] | Health Hazard |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Health Hazard |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | Health Hazard |
The Regulatory Framework: Navigating Compliance
Disposal of this compound is governed by a multi-layered regulatory landscape. In the United States, key authorities include:
-
NIOSH (National Institute for Occupational Safety and Health): Lists antineoplastic agents like Oxaliplatin (and its precursors) as hazardous drugs requiring special handling and disposal procedures to protect workers.[6]
-
EPA (Environmental Protection Agency): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Platinum-containing waste may be subject to reduced requirements under 40 CFR Part 266, Subpart F, if it is being reclaimed for its precious metal value.[4][5][7] However, the generator bears the burden of proving the legitimacy of the recycling activity.[7]
-
OSHA (Occupational Safety and Health Administration): Mandates safe workplace practices, including the use of Personal Protective Equipment (PPE) and hazard communication for hazardous substances.[3]
It is critical to recognize that state and local regulations may be more stringent than federal mandates. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[8][9]
Core Directive: A Step-by-Step Disposal Protocol
The fundamental principle of safe disposal is the systematic segregation and containment of waste at the point of generation.[10] This protocol provides a clear, actionable workflow.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, personnel must be equipped with the appropriate PPE. The goal is to create a complete barrier against exposure.[1][3]
Table 2: Required PPE for Handling and Disposal
| PPE Item | Specification | Rationale |
| Gloves | Double-glove with chemotherapy-rated nitrile or latex gloves.[1] | The outer glove provides primary protection, while the inner glove protects the skin during doffing. Chemotherapy rating ensures low permeability to the substance. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][3] | Protects against splashes of solutions or aerosolized powder. |
| Body Protection | Disposable, low-permeability laboratory coat or coverall.[8] | Prevents contamination of personal clothing. Contaminated garments must be disposed of as hazardous waste.[1] |
| Respiratory Protection | An N100-rated respirator should be used if handling the powder outside of a certified chemical fume hood or biological safety cabinet.[1] | Protects against inhalation of fine particles, which is a primary route of exposure. |
| Footwear | Closed-toe shoes.[1] | Prevents exposure from spills. |
Waste Segregation and Containerization
Proper segregation is the most critical step in the disposal process. All waste streams must be treated as hazardous.
-
Categorize Your Waste:
-
Bulk Waste: Includes unused or expired pure compound, reaction residues, and grossly contaminated materials from spill cleanup.
-
Trace-Contaminated Waste: Includes items with minimal residual contamination, such as empty vials, weigh boats, gloves, bench paper, and disposable lab coats.
-
Sharps Waste: Includes any contaminated needles, syringes, or glass pipettes.
-
-
Select the Correct Waste Container:
-
All containers must be leak-proof, have a secure lid, and be in good condition.[3]
-
Use a dedicated, puncture-resistant sharps container clearly marked "Cytotoxic Sharps" for all sharps waste.[10]
-
For all other solid waste (trace and bulk), use a rigid, leak-proof container. These containers are often color-coded purple to signify cytotoxic/cytostatic waste.[10]
-
Never dispose of this waste in standard laboratory trash or biohazard bags.
-
-
Label Containers Clearly:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum"
-
The primary hazards: "Toxic," "Cytotoxic," "Reproductive Toxin"
-
The accumulation start date.
-
-
Spill Management
Immediate and correct response to a spill is essential to prevent exposure and environmental contamination.
-
Alert and Evacuate: Notify all personnel in the immediate area. Evacuate the affected space if the spill is large or involves airborne powder.[11]
-
Secure the Area: Restrict access to the spill area. Post warning signs.[11]
-
Don PPE: Wear the full complement of PPE as described in Table 2 before attempting cleanup.
-
Use a Cytotoxic Spill Kit: These kits contain all necessary materials for cleanup, including absorbent pads, scoops, and designated waste bags.[8]
-
Cleanup Procedure:
-
For Powders: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do not dry sweep.[3][8]
-
For Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Collect all contaminated materials using scoops or forceps and place them into the designated cytotoxic waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), then rinse. All cleaning materials must also be disposed of as hazardous waste.[9]
-
-
Report the Incident: Report all spills to your institution's EHS department, following established protocols.[11]
Final Disposal Pathway: A Decision Framework
Once properly segregated and containerized, the waste must be turned over to a licensed hazardous waste contractor. The ultimate disposal method is determined by regulatory requirements and institutional policy.
Caption: Decision workflow for the disposal of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum waste.
-
Pathway A: High-Temperature Incineration: This is the standard and most appropriate disposal method for cytotoxic waste.[10] Incineration at temperatures exceeding 1000°C ensures the complete destruction of the hazardous organic components of the molecule, rendering it biologically inert. This is the default pathway for trace-contaminated items and is often used for bulk waste as well.
-
Pathway B: Precious Metal Recovery: Under RCRA, hazardous wastes containing "economically significant amounts" of platinum can be managed under reduced regulations if they are sent for reclamation.[4][12] This pathway is typically reserved for bulk waste, such as large quantities of unused product or concentrated residues. The generator must maintain records to prove that the material is not being accumulated speculatively and must use a hazardous waste manifest for transport.[7][12] This option is highly specialized and must be coordinated through your EHS department and a certified reclamation facility.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's dual-hazard profile, adhering to a strict protocol of segregation and containment, and working within the established regulatory framework, we can effectively mitigate the risks associated with its lifecycle. This commitment ensures that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
- U.S. Environmental Protection Agency. (1997, April). Generator Storage Requirements for Part 266, Subpart F, Precious Metals Recovery. EPA: 530-R-97-005d.
- NCI at Frederick. (2015, February 9).
- Santa Cruz Biotechnology. Material Safety Data Sheet: Dichloro(1,2-diaminocyclohexane)
- U.S. Environmental Protection Agency. (2024, September 15). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
- Lion Technology. (2012, October 23). Precious Metals Recycling.
- Wolters Kluwer. (2025, April 30). NIOSH Hazardous Drug List 2024: 6-Step Action Plan.
- Szabo-Scandic.
- Balsari, P., et al. (2017). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. Journal of Cancer Research and Therapeutics.
- Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare.
- Fresenius Kabi USA, LLC. (2015, June 1).
- University of Georgia Office of Research.
- Stony Brook University Environmental Health and Safety. Hazardous Drugs (HD) Spill Cleanup.
- Daniels Training Services. (2012, May 31).
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet: Dichloro(1,2-diaminocyclohexane)
- Stericycle UK. (2025, July 10). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins.
- Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
- Fisher Scientific.
Sources
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 7. Precious Metals Recycling | Lion Technology [lion.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. research.uga.edu [research.uga.edu]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 12. danielstraining.com [danielstraining.com]
Navigating the Safe Handling of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum: A Guide for Laboratory Professionals
The work of researchers, scientists, and drug development professionals with platinum-based compounds like Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, a key component in oncological research and development, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel while maintaining the integrity of their work. This document is designed to be a preferred source for information on laboratory safety and the handling of this potent chemical, building deep trust by providing value beyond the product itself.
Understanding the Compound: Acknowledging the Risks
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, is a hazardous substance that requires careful handling to mitigate risks.[1] It is recognized as a cytotoxic agent, with the potential to be mutagenic, neurotoxic, and fetotoxic.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3] Short-term and repeated exposure can lead to respiratory irritation, skin and eye irritation, and may cause sensitization.[1][4] Furthermore, there is limited evidence of a carcinogenic effect.[1]
Due to these potential health hazards, it is imperative that all handling of this compound is conducted with the appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile or latex gloves.[5] | Prevents skin contact with the compound. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][5] | Protects eyes from accidental splashes of the compound in solution or contact with airborne particles. |
| Body Protection | A disposable, poly-coated gown that closes in the back, or a lab coat worn over scrubs or a suit.[5][6] | Prevents contamination of personal clothing and skin. Impervious material is crucial for handling solutions. |
| Respiratory Protection | A fit-tested N95 or N100 respirator.[5] | Should be used when engineering controls are not available or when there is a risk of generating aerosols or dust. |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills. |
It is critical to follow proper procedures for donning and doffing PPE to avoid cross-contamination.[6]
Engineering Controls: Creating a Safe Workspace
Whenever possible, Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum should be handled within a designated containment device to minimize the risk of exposure.
-
Chemical Fume Hood: For handling the powdered form of the compound to prevent inhalation of dust particles.[3][5]
-
Class II, B2 Biosafety Cabinet (BSC): Recommended for handling solutions, especially if there is a potential for aerosolization.[5]
Ensure that any containment device is certified and functioning correctly before commencing work.
Step-by-Step Handling Procedures
The following workflow outlines the critical steps for the safe handling of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum.
Spill Management: A Plan for the Unexpected
In the event of a spill, a clear and immediate response is crucial to prevent exposure and contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including a respirator.
-
Use dry clean-up procedures for powders to avoid generating dust.[1] Dampen with water if necessary before sweeping.[1]
-
For liquids, absorb the spill with an inert material (e.g., absorbent pads).[2]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with soap and water, followed by a suitable inactivating agent if available and appropriate.
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and provide them with the location and nature of the hazard.[1]
-
Restrict access to the affected area.
-
Follow the guidance of trained emergency personnel for cleanup.
Disposal Plan: Ensuring Environmental and Personal Safety
All materials that have come into contact with Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum must be treated as hazardous waste.[7] This includes:
-
Empty containers
-
Unused product
-
Contaminated PPE (gloves, gowns, etc.)
-
Spill cleanup materials
-
Contaminated laboratory consumables (pipette tips, tubes, etc.)
All waste must be collected in clearly labeled, sealed containers and disposed of according to institutional and local regulations for cytotoxic waste.[7]
Emergency Procedures: Immediate Actions for Exposure
In the case of personal exposure, immediate action is required:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
Conclusion: A Culture of Safety
The responsible use of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum is fundamental to both advancing scientific discovery and ensuring the safety of the dedicated professionals who undertake this vital work. By adhering to these guidelines, researchers can confidently handle this potent compound, secure in the knowledge that they are protected by robust safety protocols. This commitment to a culture of safety is the bedrock of innovative and ethical research.
References
-
National Cancer Institute at Frederick. (2015). Chemical Safety Practices Recommendations Oxaliplatin. Retrieved from [Link]
-
Pfizer. (n.d.). oxaliplatin injection How Supplied/Storage and Handling. Retrieved from [Link]
-
Getwell Oncology. (n.d.). Oxaliplatin MSDS. Retrieved from [Link]
-
medicines.org.uk. (2024). Oxaliplatin 5 mg/ml concentrate for solution for infusion. Retrieved from [Link]
-
Hospira. (2015). Oxaliplatin Injection - SAFETY DATA SHEET. Retrieved from [Link]
-
Linde, S., et al. (2021). Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum. Retrieved from [Link]
-
Amherst College. (2023). SOP FOR Cisplatin. Retrieved from [Link]
-
EDQM. (n.d.). DICHLORODIAMINOCYCLOHEXANEPLATINUM CRS. Retrieved from [Link]
-
American Elements. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum(II). Retrieved from [Link]
-
Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. amherst.edu [amherst.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. medicines.org.uk [medicines.org.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
